molecular formula C6H4BBrClFO2 B1521962 5-Bromo-3-chloro-2-fluorophenylboronic acid CAS No. 1451393-27-3

5-Bromo-3-chloro-2-fluorophenylboronic acid

Cat. No.: B1521962
CAS No.: 1451393-27-3
M. Wt: 253.26 g/mol
InChI Key: JDUOEAUGCPUWHW-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BBrClFO2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromo-3-chloro-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUOEAUGCPUWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Cl)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-fluorophenylboronic acid (CAS No. 1451393-27-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-chloro-2-fluorophenylboronic acid is a polysubstituted arylboronic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery.[1][2][3][4] Its unique trifunctionalized aromatic ring, featuring bromine, chlorine, and fluorine atoms, offers a versatile platform for the strategic construction of complex molecular architectures.[5] The presence of these halogens provides multiple, distinct handles for sequential cross-coupling reactions, while the fluorine atom can impart desirable physicochemical properties, such as enhanced metabolic stability and binding affinity, to the target molecules. This guide provides a comprehensive overview of the synthesis, properties, applications, and handling of this important synthetic intermediate.

Physicochemical Properties

This compound is typically a solid at room temperature.[6][7] While a specific melting point is not widely reported, its physical state is consistent with other substituted phenylboronic acids. A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 1451393-27-3[6][8][9][10]
Molecular Formula C₆H₄BBrClFO₂[6][7]
Molecular Weight 253.26 g/mol [6]
Appearance Solid[6][7]
Purity Typically ≥95%[6][7]
Storage 2-8°C, under inert atmosphere[7]

Synthesis

A plausible and commonly employed route for the synthesis of substituted phenylboronic acids involves the lithiation of a corresponding aryl halide followed by quenching with a trialkyl borate.[11][12][13] For this compound, a likely precursor would be 1-bromo-3-chloro-2,5-difluorobenzene. The synthesis would proceed via a directed ortho-metalation, where a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), selectively abstracts a proton ortho to one of the fluorine atoms. Subsequent reaction with a borate ester, like triisopropyl borate, followed by acidic workup, would yield the desired boronic acid.

A representative, albeit for a structurally related compound, protocol is as follows:

Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid[11]
  • A solution of the appropriate aryl halide in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • A strong lithium base (e.g., n-butyllithium in hexanes) is added dropwise to the cooled solution, and the reaction mixture is stirred for a period to allow for the formation of the aryllithium species.

  • A trialkyl borate (e.g., triisopropyl borate) is then added to the reaction mixture, and stirring is continued at low temperature before allowing the mixture to warm to room temperature.

  • The reaction is quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid).

  • The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude boronic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][14] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

The presence of three distinct halogen atoms on the phenyl ring of this boronic acid allows for selective and sequential cross-coupling reactions. The reactivity of aryl halides in Suzuki-Miyaura couplings generally follows the trend I > Br > Cl. This differential reactivity can be exploited to first couple at the bromine position under milder conditions, leaving the chlorine atom intact for a subsequent, more forcing, coupling reaction. The fluorine atom is generally unreactive in these transformations and serves to modulate the electronic properties of the molecule.

Suzuki-Miyaura Coupling

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[14]

The electron-withdrawing nature of the fluorine and chlorine atoms in 5-Chloro-2-Fluorophenylboronic acid enhances its reactivity in the Suzuki-Miyaura catalytic cycle.[5] This makes it a valuable reagent for coupling with a wide range of aryl and heteroaryl halides.

Applications in Medicinal Chemistry

Boronic acids are integral to the synthesis of numerous biologically active molecules.[1][2][3][4][15] The ability to introduce the 5-bromo-3-chloro-2-fluorophenyl moiety into a target molecule can be particularly advantageous in drug discovery for several reasons:

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.

  • Vector for Further Functionalization: The remaining halogen atoms (particularly the bromine) serve as points for further diversification of the molecular scaffold, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: The boronic acid group itself can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with active site serine or threonine residues in certain enzymes.

Characterization and Analytical Techniques

The characterization of this compound and its reaction products typically involves a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for confirming the structure of the molecule. The ¹⁹F NMR spectrum is particularly useful for verifying the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H and B-O bonds of the boronic acid moiety.

  • Elemental Analysis: Provides the percentage composition of each element in the compound, which is a crucial measure of purity.

Safety, Handling, and Disposal

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[16][17][18][19]

Safety and Handling
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[19]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[19]

  • Hygroscopicity: Phenylboronic acids can be hygroscopic and should be stored in a tightly sealed container in a dry environment, often under an inert atmosphere.[16]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16]

Disposal
  • Waste Categorization: Organoboron compounds should be treated as hazardous chemical waste.

  • Disposal Route: Dispose of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[20][21] Waste should be collected in clearly labeled, sealed containers for disposal by a licensed chemical waste management company.

References

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-fluorophenylboronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on 5-Bromo-3-chloro-2-fluorophenylboronic acid. We will delve into its fundamental physicochemical properties, provide validated synthetic and application protocols, and offer expert insights into its role as a strategic building block in modern synthetic chemistry, particularly within the realm of drug discovery.

Introduction: The Strategic Value of Polysubstituted Arylboronic Acids

Arylboronic acids are foundational reagents in contemporary organic synthesis, prized for their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura reaction, which forges carbon-carbon bonds using these compounds, has become an indispensable tool for constructing complex molecular architectures.[2]

Within this class of reagents, molecules bearing multiple, distinct halogen substituents—such as this compound—offer exceptional strategic value. The presence of fluorine is particularly significant in medicinal chemistry, as its incorporation can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3] The additional bromo and chloro handles provide orthogonal sites for subsequent, selective chemical modifications, enabling the rapid generation of diverse compound libraries from a single, advanced intermediate. This guide elucidates the core attributes and practical applications of this powerful trifunctionalized building block.

Part 1: Molecular Profile and Physicochemical Characteristics

This compound is a crystalline solid whose utility is underpinned by its specific molecular structure and resulting chemical properties. The electron-withdrawing nature of the three halogen atoms significantly influences the reactivity of the boronic acid moiety.

Core Data Summary
PropertyValueReference
Molecular Formula C₆H₄BBrClFO₂[4][5]
Molecular Weight 253.26 g/mol [4][5]
CAS Number 1451393-27-3[4][5]
Density 1.9 ± 0.1 g/cm³[4]
Boiling Point 364.2 ± 52.0 °C at 760 mmHg[4]
Flash Point 174.1 ± 30.7 °C[4]
Appearance White to off-white solid[6]
Storage Sealed in a dry environment at room temperature or 2-8°C[5][7]
Structural Influence on Reactivity

The phenyl ring is decorated with three distinct halogens, each exerting a strong inductive electron-withdrawing effect. This electronic deficit increases the Lewis acidity of the boron center compared to simpler arylboronic acids.[1] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle but may also increase the rate of undesired side reactions, such as protodeboronation, under certain basic conditions.[8] Understanding this electronic balance is critical for designing robust and high-yielding coupling protocols.

Part 2: Synthesis and Purification

The synthesis of polysubstituted arylboronic acids typically proceeds via the formation of an organometallic intermediate, which is then quenched with a boron electrophile. The most common routes involve either organolithium or Grignard reagents.

Synthetic Workflow Overview

The logical pathway to this compound involves a directed ortho-metalation or halogen-metal exchange, followed by borylation and subsequent hydrolysis.

G cluster_0 Step 1: Organometallic Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1,4-Dibromo-2-chloro-3-fluorobenzene B Organolithium or Grignard Reagent A->B  n-BuLi or Mg (Anhydrous THF, -78°C) C Boronate Ester Intermediate B->C  Trialkyl borate, e.g., B(OiPr)₃ (-78°C to RT) D This compound C->D  Aqueous Acid Workup (e.g., HCl)

Caption: Synthetic workflow for arylboronic acids.

Representative Synthesis Protocol

This protocol is adapted from established procedures for structurally similar halogenated arylboronic acids.[6][9] It is critical that this reaction is performed under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organometallic intermediate.

Materials:

  • 1,4-Dibromo-2-chloro-3-fluorobenzene (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes, 2.5 M (1.05 equiv)

  • Triisopropyl borate (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a stream of dry nitrogen.

  • Formation of Organolithium: Add the starting aryl halide and anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: This low temperature is crucial to control the exothermic lithiation reaction and prevent side reactions, such as elimination or reaction with the solvent.

  • Slowly add n-BuLi dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Causality: The borate is a weak electrophile; allowing the reaction to warm ensures the borylation goes to completion.

  • Hydrolysis (Workup): Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 2 M HCl. Stir vigorously for 1 hour.

    • Causality: The acidic workup hydrolyzes the intermediate boronate ester to the desired boronic acid and neutralizes any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude solid can be further purified by recrystallization or silica gel chromatography to yield the final product.

Part 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to introduce the 5-bromo-3-chloro-2-fluorophenyl moiety into a target molecule.[10]

Mechanistic Overview

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle.[11]

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (R¹-Pd(II)-X)L₂ A->B R¹-X (Aryl Halide) C Transmetalation (R¹-Pd(II)-R²)L₂ B->C [R²B(OH)₃]⁻ (Activated Boronic Acid) D Reductive Elimination C->D D->A R¹-R² (Coupled Product) Base Base (e.g., K₃PO₄) Activated [R²B(OH)₃]⁻ Base->Activated Boronic R²-B(OH)₂ Boronic->Activated

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The base is not just a spectator; it is essential for activating the boronic acid, forming a more nucleophilic borate species ([R²B(OH)₃]⁻), which is competent for the transmetalation step.[11]

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • 1,4-Dioxane

  • Water, degassed

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₃PO₄.

    • Expertise: Using a slight excess (1.1-1.2 equiv) of the boronic acid helps drive the reaction to completion and compensates for any potential homocoupling or protodeboronation.[11] Pd(PPh₃)₄ is a reliable, though air-sensitive, catalyst suitable for a wide range of substrates. More advanced Buchwald or Fu pre-catalysts can offer higher activity at lower loadings for challenging couplings.[8][12]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

    • Trustworthiness: Degassing the solvents by sparging with an inert gas for 15-20 minutes is critical. It removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the resulting crude material by column chromatography on silica gel to isolate the desired biaryl product.

Part 4: Safety and Handling

Proper handling is essential when working with this reagent. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

GHS Hazard Information
Hazard ClassStatement
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Data sourced from AOBChem USA[7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Conclusion

This compound is a high-value, multifunctional building block for advanced organic synthesis. Its carefully arranged halogen substituents provide a unique combination of electronic properties and orthogonal reactive sites. A thorough understanding of its characteristics, synthetic routes, and reactivity in cross-coupling reactions enables chemists in pharmaceutical and materials science to leverage this reagent for the efficient construction of complex and novel molecular entities.

References

physical properties of 5-Bromo-3-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties and Characterization of 5-Bromo-3-chloro-2-fluorophenylboronic acid

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the utility of a molecule is intrinsically linked to a deep understanding of its physical and chemical properties. This compound (CAS No. 1451393-27-3) has emerged as a pivotal building block. Its densely functionalized aromatic ring, featuring bromine, chlorine, and fluorine substituents, offers a unique electronic and steric profile, making it a highly valuable reagent for creating complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.[1][2]

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond a simple data sheet, this document elucidates the causality behind its properties, provides robust protocols for its characterization, and offers insights into its handling and application. The objective is to equip the practicing scientist with the necessary knowledge to confidently and effectively utilize this reagent in their research endeavors.

Core Physicochemical Properties

The fundamental physical constants of a compound govern its behavior in both storage and reaction conditions. The properties of this compound are summarized below. It is noteworthy that while boiling and flash points are calculated values, the melting point has been experimentally reported, albeit with a broad range. Such a range can be indicative of impurities or, as is common with some boronic acids, decomposition during thermal analysis. This underscores the importance of rigorous, in-house verification of purity and identity, as detailed in Section 5.

PropertyValueSource(s)
CAS Number 1451393-27-3[3][4][5][6]
Molecular Formula C₆H₄BBrClFO₂[4][5]
Molecular Weight 253.26 g/mol [4][5]
Melting Point 230-250 °C[6]
Boiling Point 364.2 ± 52.0 °C at 760 mmHg (Predicted)[4]
Density 1.9 ± 0.1 g/cm³ (Predicted)[4]
Flash Point 174.1 ± 30.7 °C (Predicted)[4]

Molecular Structure and Spectroscopic Characterization

Verifying the identity and purity of a starting material is the bedrock of reproducible science. For a molecule like this compound, a multi-technique spectroscopic approach is essential.

Chemical Structure:

Caption: 2D Structure of this compound.

Expected Nuclear Magnetic Resonance (NMR) Signature

While a definitive spectrum must be acquired experimentally, the structure allows for expert prediction of its key features. NMR analysis, particularly including ¹⁹F NMR, is the most powerful tool for confirming the identity of this compound.[7]

  • ¹H NMR: The spectrum is expected to be relatively simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals will correspond to the two aromatic protons. Due to coupling with each other and with the fluorine atom, they will likely appear as complex multiplets. The two protons of the B(OH)₂ group will appear as a single, broad singlet which may exchange with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.

  • ¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons. The carbon atom directly bonded to the boron (C1) will likely show a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[8] The other five carbons will exhibit chemical shifts influenced by the attached halogens. Importantly, carbon-fluorine couplings (¹JCF, ²JCF, ³JCF) will be observed, providing crucial connectivity information.

  • ¹⁹F NMR: This is a highly informative experiment for fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[7][9] A single resonance is expected for the fluorine atom. This signal will be split into a multiplet due to coupling with the two nearby aromatic protons (³JHF). The chemical shift will be characteristic of a fluorine atom on an electron-deficient aromatic ring.

Solubility Profile: An Experimental Approach

The solubility of a reagent is critical for designing homogeneous reaction mixtures, developing purification strategies (crystallization), and preparing stock solutions for screening. A qualitative assessment suggests that arylboronic acids are often soluble in polar aprotic solvents like THF, DMF, and DMSO, and less soluble in nonpolar solvents like hexanes or toluene. Solubility in water is generally low but can be increased under basic conditions due to the formation of the soluble boronate salt.

A definitive, quantitative solubility profile should be determined experimentally. The shake-flask method is the gold standard for this purpose.[10][11]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid (> expected solubility) prep2 Add known volume of solvent to vial prep1->prep2 equil Agitate at constant T (e.g., 25°C) for 24h prep2->equil sep1 Allow solids to settle equil->sep1 sep2 Filter supernatant (0.45 µm PTFE filter) sep1->sep2 ana1 Dilute filtrate accurately sep2->ana1 ana2 Analyze concentration (HPLC or UV-Vis) ana1->ana2 ana3 Calculate Solubility (e.g., mg/mL) ana2->ana3

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 3.1: Quantitative Solubility Determination
  • Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg, accurately weighed).

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired test solvent (e.g., THF, Acetonitrile, Toluene, Water) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium, typically 24 hours.[11]

  • Phase Separation: Remove the vials and allow them to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (PTFE for organic solvents, PVDF for aqueous) into a clean analysis vial. This step is critical to remove all particulate matter.

  • Analysis: Accurately dilute the filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve of known concentrations.

  • Calculation: Report the solubility in units of mg/mL or mol/L. This should be repeated at least in triplicate for each solvent.[12]

Stability and Safe Handling

Arylboronic acids are not indefinitely stable and require proper handling to ensure their integrity. Their reactivity in Suzuki couplings is predicated on the C-B bond, which is also the site of their primary decomposition pathways.

G cluster_compound Arylboronic Acid cluster_factors Degradation Factors cluster_products Decomposition Products ArylBOH Ar-B(OH)₂ (Target Compound) Boroxine Boroxine (Cyclic Anhydride) ArylBOH->Boroxine Forms Arene Ar-H (Protodeboronation) ArylBOH->Arene Moisture Moisture/Water Moisture->ArylBOH Dehydration Moisture->Arene Promotes Heat Heat Heat->Arene Accelerates Oxygen Oxygen (Air)

Caption: Key Factors Influencing Arylboronic Acid Stability.

  • Formation of Boroxines: Arylboronic acids can readily undergo dehydration, especially upon heating or under vacuum, to form stable cyclic anhydrides known as boroxines. This is a reversible process, and the presence of water can hydrolyze the boroxine back to the monomeric boronic acid. However, it means that a solid sample may be a mixture of the acid and its boroxine, affecting its effective molecular weight.

  • Protodeboronation: This is an irreversible decomposition pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be promoted by moisture, heat, and acidic or basic conditions.

Recommended Storage and Handling Procedures

To mitigate decomposition and ensure consistent reactivity, the following procedures are recommended:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). For long-term storage (months to years), refrigeration at -20°C is advised.[13] For short-term use (weeks), storage at 2-8°C is acceptable.

  • Handling: Handle the solid in a dry environment, such as a glove box or on a bench with a nitrogen stream, to minimize exposure to atmospheric moisture. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

  • Use: When weighing, do so quickly and reseal the container promptly. For reactions, it is best practice to use the material as received from a reputable supplier or to re-analyze its purity if it has been stored for an extended period.

Experimental Protocols for Quality Control

Protocol 5.1: Melting Point Determination (Capillary Method)

This protocol provides a standardized method for verifying the melting point.[14]

  • Sample Preparation: Ensure the sample is completely dry and homogeneous. If it is not a fine powder, gently grind a small amount in a clean, dry mortar and pestle.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end firmly on a hard surface to pack the solid into a dense column 2-3 mm high at the bottom.[15]

  • Measurement: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Rapid Scan (Optional): If the approximate melting point is unknown, first perform a rapid scan by heating at a high rate (10-20 °C/min) to find the approximate range.[15]

  • Accurate Measurement: Using a fresh sample, heat the apparatus to a temperature about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.[16]

  • Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). Report the result as a range (T_onset - T_clear). A pure compound typically has a sharp melting range of 1-2 °C.

Protocol 5.2: Purity Determination by Reverse-Phase HPLC

Analyzing boronic acids by HPLC can be challenging due to their potential for on-column hydrolysis.[17][18] This method is designed to minimize this degradation.

  • Chromatographic Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 50 mm, or equivalent column with low silanol activity.[18]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 80% A / 20% B, hold for 0.5 min, ramp to 20% A / 80% B over 5 min, hold for 1.5 min, then return to initial conditions.

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 220 nm

  • Procedure:

    • Sample Preparation: Prepare a stock solution by dissolving the compound in aprotic diluent (e.g., Acetonitrile) to a concentration of ~1 mg/mL. Aprotic solvents are crucial to prevent hydrolysis before injection.[17]

    • Injection: Inject a small volume (e.g., 2 µL) onto the HPLC system.

    • Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Application in Synthesis: A Representative Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.[19][20] The following is a general, robust protocol that serves as an excellent starting point for optimization.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation RedElim Ar-Ar' Trans->RedElim Reductive Elimination midpoint->Pd0 Catalyst Regenerated ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Trans Base Base (e.g., CO₃²⁻) Base->Trans

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol 6.1: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the aryl halide partner (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a ligand.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[21]

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Safety and Hazard Information

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work should be performed in a well-ventilated fume hood.

Hazard InformationDetails
GHS Pictogram
alt text
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Conclusion

This compound is a potent synthetic intermediate whose effective use hinges on a thorough understanding of its physical properties, stability, and handling requirements. This guide has provided a framework for its characterization, from fundamental constants and spectroscopic identity to its solubility profile and quality control. By employing the detailed protocols herein, researchers can ensure the integrity of their starting material, leading to more reliable, reproducible, and successful synthetic outcomes. The principles and methodologies described are not only specific to this compound but also serve as a valuable template for the rigorous evaluation of other critical reagents in the modern chemistry laboratory.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-3-chloro-2-fluorophenylboronic acid in Modern Drug Discovery

This compound is a highly functionalized synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its polysubstituted aromatic core, featuring a strategic arrangement of halogen atoms and a versatile boronic acid moiety, makes it an invaluable precursor for the synthesis of complex molecular architectures. Specifically, this compound serves as a key intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of bromo, chloro, and fluoro substituents provides multiple, distinct handles for sequential, regioselective transformations, allowing for the rapid construction of diverse compound libraries for lead optimization in drug development programs. The electronic properties imparted by the halogens can also profoundly influence the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, grounded in established principles of organometallic chemistry and supported by field-proven insights.

Synthetic Strategy: A Logic-Driven Approach to Regioselective Borylation

The synthesis of this compound is most effectively achieved through a directed ortho-lithiation followed by borylation. This strategy leverages the powerful directing effect of the fluorine substituent on the aromatic ring to achieve high regioselectivity. The commercially available 1-bromo-3-chloro-2-fluorobenzene is the chosen starting material for this protocol.

The core of this synthetic approach rests on the well-established principle that fluorine is a potent ortho-directing group in lithiation reactions.[3] The high electronegativity of fluorine inductively acidifies the adjacent protons, making them susceptible to deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi). This directed metalation allows for the precise installation of the boronic acid group at the C6 position, ortho to the fluorine atom. Alternative synthetic routes, such as Grignard formation, are less suitable due to the potential for a mixture of products arising from the similar reactivity of the aryl bromide and aryl chloride in the presence of magnesium.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow start Starting Material: 1-Bromo-3-chloro-2-fluorobenzene lithiation Directed ortho-Lithiation (n-BuLi, THF, -78 °C) start->lithiation Deprotonation ortho to Fluorine borylation Borylation (Triisopropyl borate, -78 °C) lithiation->borylation Electrophilic Quench hydrolysis Hydrolysis of Boronate Ester (Aqueous Acid) borylation->hydrolysis Formation of Boronic Acid purification Purification (Recrystallization) hydrolysis->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure both reproducibility and a deep understanding of the underlying chemistry.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-3-chloro-2-fluorobenzene≥98%Commercially AvailableStarting material.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailablePyrophoric and moisture-sensitive. Handle under inert atmosphere.[4][5]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableMust be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.
Triisopropyl borate≥98%Commercially AvailableMoisture-sensitive.
Diethyl etherAnhydrousCommercially AvailableFor extraction.
Hydrochloric acid (HCl)Concentrated (37%)Reagent GradeFor acidification.
Sodium sulfate (Na₂SO₄)AnhydrousReagent GradeFor drying organic layers.
HexanesReagent GradeCommercially AvailableFor recrystallization.
Ethyl acetateReagent GradeCommercially AvailableFor recrystallization.
Step-by-Step Methodology

PART 1: Directed ortho-Lithiation and Borylation

  • Reaction Setup and Inert Atmosphere:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

    • Maintain a positive pressure of inert gas throughout the reaction. The exclusion of atmospheric oxygen and moisture is critical for the success of this reaction, as n-butyllithium is highly reactive and will be quenched by water and air.[6]

  • Initial Solution Preparation:

    • To the reaction flask, add 1-bromo-3-chloro-2-fluorobenzene (1.0 eq.).

    • Using a cannula or a dry syringe, add anhydrous THF to dissolve the starting material (to a concentration of approximately 0.5 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath. A low temperature is crucial to prevent side reactions and ensure the stability of the lithiated intermediate.

  • Directed ortho-Lithiation:

    • Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise to the stirred solution via syringe over a period of 30 minutes.

    • Causality: The fluorine atom's strong inductive effect and its ability to coordinate with the lithium cation direct the deprotonation to the adjacent C6 position.[7] The slow addition of n-BuLi at low temperature minimizes the risk of competing reactions, such as lithium-halogen exchange at the bromine position.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation. The formation of the lithiated species is typically rapid at this temperature.

  • Borylation:

    • In a separate, flame-dried flask under an inert atmosphere, prepare a solution of triisopropyl borate (1.2 eq.) in anhydrous THF.

    • Slowly add the triisopropyl borate solution to the lithiated aryl species at -78 °C via cannula.

    • Causality: The highly nucleophilic aryl lithium attacks the electrophilic boron atom of the triisopropyl borate to form a tetracoordinate boronate complex.[8][9] Maintaining a low temperature during this addition prevents over-addition of the organolithium to the boronate ester.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. This ensures the complete formation of the triisopropyl boronate ester.

PART 2: Hydrolysis and Product Isolation

  • Quenching and Hydrolysis:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly and carefully quench the reaction by adding 2 M aqueous HCl. This step should be performed with caution as the reaction is exothermic. The acid serves to hydrolyze the boronate ester to the desired boronic acid.[10][11]

    • Stir the biphasic mixture vigorously for 30 minutes at room temperature.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

PART 3: Purification

  • Recrystallization:

    • Arylboronic acids can often be purified by recrystallization.[12][13] A solvent system of hexanes/ethyl acetate is a good starting point.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Reaction Mechanism

The mechanism involves a two-step process: directed ortho-lithiation followed by electrophilic trapping with a borate ester.

Reaction_Mechanism cluster_0 Directed ortho-Lithiation cluster_1 Borylation & Hydrolysis a Starting Material b Aryl Lithium Intermediate a->b n-BuLi, THF, -78 °C c Boronate Ester b->c B(O-iPr)₃ d Final Product c->d H₃O⁺

Caption: Key stages of the reaction mechanism.

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR will show distinct signals for each of the six aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift.

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product, with the characteristic isotopic pattern for bromine and chlorine.

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or no product formationInactive n-BuLi, wet solvent or glassware, starting material impurity.Titrate the n-BuLi solution before use. Ensure all solvents are rigorously dried and glassware is flame-dried under an inert atmosphere. Verify the purity of the starting material.
Formation of multiple productsInsufficiently low reaction temperature, rapid addition of n-BuLi.Maintain the reaction temperature strictly at -78 °C during lithiation and borylation. Add the n-BuLi solution slowly and dropwise.
Difficulty in purificationProduct is an oil or amorphous solid.If recrystallization fails, consider converting the boronic acid to its pinacol ester for easier purification by column chromatography, followed by deprotection. Another option is to form a diethanolamine adduct, which is often crystalline.
Protodeboronation (loss of boronic acid group)Exposure to strong acid or prolonged heating during workup.Use dilute acid for hydrolysis and avoid excessive heating. The boronic acid can be sensitive to protodeboronation under harsh conditions.

Safety Considerations

  • n-Butyllithium: is a pyrophoric liquid that can ignite spontaneously on contact with air. It reacts violently with water. All manipulations must be carried out under a strict inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques. Wear fire-resistant lab coat, safety glasses, and appropriate gloves.[4][14][15]

  • Triisopropyl borate: is a flammable liquid and is moisture-sensitive. Handle in a well-ventilated fume hood.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent or solvent from a purification system.

This guide provides a robust and scientifically-grounded protocol for the synthesis of this compound. By understanding the causality behind each experimental step, researchers can confidently and safely produce this valuable building block for their discovery programs.

References

An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, arylboronic acids stand out as versatile and indispensable reagents, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-fluorophenylboronic acid, a halogen-rich phenylboronic acid derivative with significant potential in the synthesis of novel pharmaceuticals and functional materials.

This document will delve into the core structural information, physicochemical properties, and practical applications of this compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering not just data, but also field-proven insights into its handling, reactivity, and synthetic utility.

Core Structural and Physicochemical Properties

This compound is a polysubstituted aromatic compound featuring a boronic acid moiety, a fluorine atom, a chlorine atom, and a bromine atom. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable synthon for introducing a highly substituted phenyl ring into a target molecule.

PropertyValueSource
CAS Number 1451393-27-3[1]
Molecular Formula C₆H₄BBrClFO₂[1][2]
Molecular Weight 253.26 g/mol [1][2]
Appearance Typically a white to off-white solidGeneral knowledge
Density 1.9 ± 0.1 g/cm³[1]
Boiling Point 364.2 ± 52.0 °C at 760 mmHg[1]
Flash Point 174.1 ± 30.7 °C[1]
Canonical SMILES B(C1=CC(=CC(=C1F)Cl)Br)(O)O[3]
InChI Key JDUOEAUGCPUWHW-UHFFFAOYSA-N[3]

Spectroscopic Characterization: An Interpretive Guide

While readily available public spectra for this compound are scarce, we can predict the key features of its NMR, IR, and Mass spectra based on the analysis of similar compounds and general spectroscopic principles. This predictive analysis serves as a practical guide for researchers in confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons. Due to the substitution pattern, these protons will appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine and other protons. The acidic protons of the boronic acid group (-OH) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will be more complex, exhibiting six distinct signals for the aromatic carbons. The carbon atom attached to the boron will have a characteristic chemical shift. The other carbon signals will be influenced by the attached halogens, with the carbon-fluorine coupling being a key diagnostic feature.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule, and is expected to show a single resonance.[2] The chemical shift of the fluorine atom will be influenced by the ortho-chloro and meta-bromo substituents.[2] The signal will likely exhibit coupling to the adjacent aromatic proton.[4]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands that confirm the presence of the key functional groups. Key expected frequencies include:

  • O-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.[1][4]

  • Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.

  • C=C stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.

  • B-O stretching: A strong absorption band around 1350 cm⁻¹.[5]

  • C-F, C-Cl, and C-Br stretching: These will appear in the fingerprint region (below 1200 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight (253.26). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and its fragments. Common fragmentation pathways for phenylboronic acids involve the loss of water and other small molecules from the boronic acid group.[6][7]

Synthetic Utility and Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[8] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The presence of three different halogen atoms on the phenyl ring of this boronic acid offers a unique platform for sequential and site-selective cross-coupling reactions, allowing for the construction of highly complex and diverse molecular scaffolds. This is particularly valuable in drug discovery, where the exploration of chemical space is crucial for identifying new therapeutic agents.[9]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Reaction: Coupling of this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (Ar-Br) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[10]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)[11]

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)[11]

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl bromide. The base is crucial for the transmetalation step of the catalytic cycle.[11]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the palladium(0) catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., 10 mL of a 4:1 mixture of toluene:water). Degas the solvent mixture by bubbling the inert gas through it for at least 15 minutes before adding the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

    • Rationale: The biphasic solvent system is often employed in Suzuki couplings. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the reactants and catalyst. Degassing is essential to remove dissolved oxygen which can deactivate the catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizing the Workflow: A DOT Graph Representation

Suzuki_Miyaura_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Reactants 1. Add Aryl Bromide, This compound, and Base to Flask Inert 2. Purge with Inert Gas Reactants->Inert Solvent_Catalyst 3. Add Degassed Solvent and Palladium Catalyst Inert->Solvent_Catalyst Heat 4. Heat and Stir Solvent_Catalyst->Heat Monitor 5. Monitor Progress (TLC/GC-MS) Heat->Monitor Workup 6. Aqueous Work-up and Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place. Arylboronic acids can be sensitive to moisture and air, which can lead to decomposition.[13][14] Storing under an inert atmosphere is recommended for long-term stability.

Conclusion

This compound is a highly functionalized and synthetically valuable building block for organic chemists, particularly those engaged in the synthesis of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern offers opportunities for selective and sequential cross-coupling reactions, enabling the efficient construction of novel molecular entities. By understanding its structural properties, reactivity, and proper handling procedures, researchers can effectively harness the potential of this versatile reagent in their synthetic endeavors.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-3-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

5-Bromo-3-chloro-2-fluorophenylboronic acid is a polysubstituted arylboronic acid of significant interest to researchers and professionals in drug development and materials science. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The strategic placement of three distinct halogen atoms—bromine, chlorine, and fluorine—on the phenyl ring offers multiple, regiochemically distinct points for subsequent chemical modification. This allows for the construction of complex molecular architectures, a critical aspect in the synthesis of novel pharmaceutical agents and advanced organic materials.

The bromine atom, in particular, serves as a readily displaceable group in cross-coupling reactions, while the chlorine and fluorine atoms modulate the electronic properties of the molecule and can be targeted in subsequent synthetic steps under different reaction conditions. The ortho-fluorine substitution can also influence the conformational preferences of the molecule and impact intermolecular interactions, which is of particular interest in the design of bioactive compounds.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound. This guide provides a comprehensive overview of its expected spectroscopic data, based on a combination of theoretical predictions, analysis of structurally related compounds, and established principles of spectroscopic interpretation.

Molecular Structure and Properties

IUPAC Name: (5-Bromo-3-chloro-2-fluorophenyl)boronic acid CAS Number: 1451393-27-3[1] Molecular Formula: C₆H₄BBrClFO₂[1] Molecular Weight: 253.26 g/mol [1]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

References

The Emergence of 5-Bromo-3-chloro-2-fluorophenylboronic Acid: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity has led to a surge in the development of complex molecular architectures. Within this landscape, halogenated phenylboronic acids have emerged as indispensable tools, serving as versatile building blocks in synthetic organic chemistry. This technical guide delves into the synthesis, properties, and applications of a particularly valuable reagent: 5-Bromo-3-chloro-2-fluorophenylboronic acid. We will explore the strategic rationale behind its design, provide a detailed, field-proven synthetic protocol, and illuminate its pivotal role in the construction of pharmacologically active compounds through Suzuki-Miyaura cross-coupling reactions. This document is intended to be a comprehensive resource for researchers engaged in drug discovery and medicinal chemistry, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Strategic Value of Polysubstituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.[1][2][3]

The strategic placement of multiple halogen substituents on the phenylboronic acid ring, as seen in this compound, offers several distinct advantages for the medicinal chemist:

  • Modulation of Electronic Properties: The electron-withdrawing nature of fluorine and chlorine atoms significantly influences the electronic character of the aromatic ring. This can be leveraged to fine-tune the acidity of the boronic acid and modulate the reactivity of the resulting coupled product.[1]

  • Vectors for Further Functionalization: The bromine atom serves as a versatile handle for subsequent chemical transformations. It can participate in a second, orthogonal cross-coupling reaction, allowing for the sequential and controlled introduction of different molecular fragments.

  • Steric and Conformational Control: The specific substitution pattern dictates the spatial arrangement of the molecule, which can be critical for achieving high-affinity binding to a biological target.

  • Metabolic Stability: The introduction of fluorine atoms can block sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.

The combination of these features makes this compound a highly sought-after building block for the synthesis of novel compounds in drug discovery programs.[4][5][6][7]

Synthesis of this compound: A Proposed Protocol

The proposed synthetic pathway commences with the commercially available 1-bromo-3-chloro-2-fluorobenzene. The fluorine atom directs the deprotonation to the adjacent C6 position due to its ortho-directing and acidifying effects.

Proposed Synthetic Scheme

Synthesis_Pathway cluster_reactants Starting Material cluster_reaction1 Step 1: Lithiation cluster_intermediate Intermediate cluster_reaction2 Step 2: Borylation cluster_workup Step 3: Hydrolysis cluster_product Final Product 1-bromo-3-chloro-2-fluorobenzene 1-Bromo-3-chloro-2-fluorobenzene Lithium_Intermediate Lithium Intermediate 1-bromo-3-chloro-2-fluorobenzene->Lithium_Intermediate LDA, THF -78 °C LDA LDA, THF Temp1 -78 °C Final_Product 5-Bromo-3-chloro-2- fluorophenylboronic acid Lithium_Intermediate->Final_Product 1. B(OiPr)₃, -78 °C 2. aq. HCl Borate B(OiPr)₃ Temp2 -78 °C HCl aq. HCl

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
1-Bromo-3-chloro-2-fluorobenzene1007-16-5209.4520.95 g0.10
Lithium diisopropylamide (LDA) 2.0 M in THF/heptane/ethylbenzene7420-87-3107.1255 mL0.11
Triisopropyl borate5419-55-6188.0822.57 g0.12
Tetrahydrofuran (THF), anhydrous109-99-972.11250 mL-
Hydrochloric acid (HCl), 2 M aqueous7647-01-036.46As needed-
Diethyl ether60-29-774.12As needed-
Brine (saturated NaCl solution)7647-14-558.44As needed-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The glassware is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Initial Cooling: Anhydrous tetrahydrofuran (200 mL) and 1-bromo-3-chloro-2-fluorobenzene (20.95 g, 0.10 mol) are added to the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: Lithium diisopropylamide (55 mL of a 2.0 M solution, 0.11 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Borylation: Triisopropyl borate (22.57 g, 0.12 mol) is added dropwise at a rate that maintains the internal temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Isolation: The reaction is quenched by the slow addition of 100 mL of 2 M aqueous HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).

  • Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude solid is recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound as a white to off-white solid.

Self-Validation and Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the aromatic proton signals and their coupling constants.

  • ¹³C NMR: To identify the carbon skeleton and the carbon atom bearing the boron moiety.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic pattern characteristic of bromine and chlorine.

  • Melting Point: To assess the purity of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 1451393-27-3
Molecular Formula C₆H₄BBrClFO₂
Molecular Weight 253.26 g/mol
Appearance White to off-white solid
Boiling Point 364.2 ± 52.0 °C at 760 mmHg
Density 1.9 ± 0.1 g/cm³
Flash Point 174.1 ± 30.7 °C

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful transformation allows for the efficient synthesis of biaryl and heteroaryl compounds, which are common motifs in many approved drugs.

General Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product Boronic_Acid 5-Bromo-3-chloro-2- fluorophenylboronic acid Heating Heating Boronic_Acid->Heating Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Heating Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Heating Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Heating Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Heating Coupled_Product Coupled Product Heating->Coupled_Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and must be optimized for each specific substrate pairing. The bromine atom on the coupled product remains available for further synthetic manipulations, such as a subsequent cross-coupling reaction, lithiation, or conversion to other functional groups, providing a gateway to a diverse range of complex molecules.

Conclusion

This compound represents a sophisticated and highly valuable building block in the arsenal of the modern medicinal chemist. Its unique substitution pattern provides a powerful tool for modulating the electronic, steric, and pharmacokinetic properties of target molecules. The synthetic protocol outlined in this guide, based on established and reliable chemical principles, offers a clear pathway to accessing this important reagent. As the demand for novel and intricate molecular architectures in drug discovery continues to grow, the utility of polysubstituted phenylboronic acids like this compound is set to expand, further solidifying their role as essential components in the development of next-generation therapeutics.

References

Preliminary Reactivity Studies of 5-Bromo-3-chloro-2-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of a Polysubstituted Building Block

5-Bromo-3-chloro-2-fluorophenylboronic acid is a synthetically valuable, albeit challenging, building block for modern organic synthesis. Its trifunctionalized aromatic core, featuring a sterically demanding and electronically complex substitution pattern, offers a unique scaffold for introducing highly decorated phenyl moieties into target molecules. This is of particular interest to researchers in medicinal chemistry and materials science, where precise control over molecular architecture is paramount for tuning pharmacological activity or material properties.[1]

The inherent reactivity of this molecule is governed by the interplay of its substituents. The electron-withdrawing nature of the fluorine and chlorine atoms modulates the Lewis acidity of the boronic acid group and influences the electronic properties of the aromatic ring.[2] The bromine atom provides a key handle for sequential cross-coupling reactions, allowing for a stepwise and controlled elaboration of the molecular framework. However, the ortho-fluorine and meta-chlorine substituents introduce significant steric hindrance around the boronic acid moiety, which can impede its approach to a metal center during the catalytic cycle of common cross-coupling reactions. This guide provides a preliminary exploration of the reactivity of this compound, with a focus on practical, field-proven insights into leveraging its synthetic potential while mitigating its inherent challenges.

Physicochemical Properties and Handling

A thorough understanding of the physical and safety properties of a reagent is a prerequisite for its effective and safe use in any experimental setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1451393-27-3
Molecular Formula C₆H₄BBrClFO₂
Molecular Weight 253.261 g/mol
Appearance Typically a white to off-white solidGeneral knowledge
Boiling Point 364.2 ± 52.0 °C at 760 mmHg
Density 1.9 ± 0.1 g/cm³
Flash Point 174.1 ± 30.7 °C
Safety and Handling Precautions

Boronic acids, in general, are prone to dehydration to form cyclic boroxine anhydrides upon storage.[6] This process is often reversible upon exposure to water. For sensitive applications requiring high purity, it is advisable to use the reagent as received from a reputable supplier or to re-purify if necessary. Storage in a cool, dry place under an inert atmosphere is recommended to maintain its integrity.[5]

Core Reactivity: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and versatile method for the formation of carbon-carbon bonds, and it represents the primary application for arylboronic acids.[7] The reaction of this compound in a Suzuki-Miyaura coupling allows for the direct installation of the complex 5-bromo-3-chloro-2-fluorophenyl moiety onto another aromatic or vinylic system.

Mechanistic Considerations and Experimental Design

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The steric bulk and electronic nature of this compound present specific challenges, particularly in the transmetalation step.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)L₂-Ar' OA_complex->Transmetalation_complex Transmetalation (Base, Ar'B(OH)₂) Boronate [Ar'B(OH)₃]⁻ Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product ArBOH2 Ar'B(OH)₂ ArBOH2->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate ArX Ar-X

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

The choice of catalyst, ligand, and base is critical for overcoming the steric hindrance and achieving efficient coupling.

  • Catalyst and Ligand Selection: For sterically demanding substrates like this compound, palladium catalysts paired with bulky, electron-rich phosphine ligands are often required.[7] Ligands such as SPhos, XPhos, or tri(tert-butyl)phosphine (P(t-Bu)₃) can promote the oxidative addition and reductive elimination steps and stabilize the palladium center.[7] The use of pre-formed palladium catalysts can also be advantageous.

  • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[7] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases, especially with electron-deficient arylboronic acids.[7] The use of aqueous base solutions in solvents like dioxane or THF is a common practice.

  • Solvent and Temperature: Aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water, are standard. The reaction temperature is typically elevated (80-110 °C) to overcome the activation barriers associated with hindered substrates.[7]

Model Protocol: Suzuki-Miyaura Coupling with a Heteroaryl Halide

This protocol is a representative starting point for the coupling of this compound with a heteroaryl bromide, a common transformation in pharmaceutical synthesis.[8][9][10]

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Add boronic acid, heteroaryl halide, and base (K₃PO₄) to a dry flask. start->reagents inert 2. Seal flask, evacuate and backfill with an inert gas (e.g., Argon) 3x. reagents->inert solvent_catalyst 3. Add degassed solvent (Dioxane/H₂O), Pd catalyst, and ligand. inert->solvent_catalyst reaction 4. Heat the mixture with stirring (e.g., 100 °C, 12-24 h). solvent_catalyst->reaction monitoring 5. Monitor progress by TLC or LC-MS. reaction->monitoring workup 6. Cool, dilute with EtOAc, wash with H₂O/brine. monitoring->workup purification 7. Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purification end End: Isolated Product purification->end

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.2 equiv.), the heteroaryl halide (1.0 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask with a septum, and alternately evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Polysubstituted Arylboronic Acids

Arylboronic Acid PartnerElectrophile PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
2,3,4,5-Tetrafluorophenylboronic acid1-Iodo-3,5-difluorobenzenePd(PPh₃)₄CsF/Ag₂ODioxane8095[11]
3,4,5-Trifluorophenylboronic acid4-BromobenzonitrilePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10092General protocol adaptation
2-Fluoro-5-bromophenylboronic acid3,5-DichloropyridazinePd(PPh₃)₄Na₂CO₃Dioxane100>80[9]
Phenylboronic acid2,6-DibromopyridinePEPPSI-NHC CatalystK₂CO₃DMF/H₂O11085[12]

Emerging Reactivity: Copper-Catalyzed Chan-Lam C-N Coupling

The Chan-Lam coupling offers an alternative strategy for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, using arylboronic acids.[13][14] This copper-catalyzed reaction is often complementary to the palladium-catalyzed Buchwald-Hartwig amination and can be performed under milder, aerobic conditions.[13] For a substrate like this compound, this reaction would enable the direct formation of a C-N bond, producing highly substituted anilines.

Mechanistic Insights and Key Parameters

The mechanism of the Chan-Lam coupling is complex and still debated but is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[14] A key step involves the formation of a copper-aryl species, followed by coordination of the amine and reductive elimination to form the C-N bond.

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle CuII Cu(II)L₂ CuII_Ar Ar-Cu(II)L₂ CuII->CuII_Ar Transmetalation (Ar'B(OH)₂) CuIII_complex [Ar-Cu(III)L₂(NHR₂)]⁺ CuII_Ar->CuIII_complex Ligand Exchange (R₂NH) Product Ar-NR₂ CuIII_complex->Product CuI Cu(I)L CuIII_complex->CuI Reductive Elimination CuI->CuII Oxidation (O₂) ArBOH2 Ar'B(OH)₂ Amine R₂NH

Figure 3: Postulated Catalytic Cycle for the Chan-Lam C-N Coupling.

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst.[13]

  • Ligand/Base: The reaction is often promoted by a base, which can also act as a ligand, such as pyridine or triethylamine.[14] In some cases, the reaction can proceed without an added ligand.

  • Solvent and Atmosphere: Dichloromethane (DCM) or methanol are common solvents, and a key advantage of this reaction is that it can often be run open to the air, as oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[13][14]

Model Protocol: Chan-Lam N-Arylation with a Substituted Aniline

This protocol provides a general method for the N-arylation of an aniline with this compound.[15][16]

Step-by-Step Methodology:

  • To a round-bottom flask, add copper(II) acetate (1.0-2.0 equiv.), the substituted aniline (1.0 equiv.), and this compound (1.5 equiv.).

  • Add the solvent (e.g., methanol or DCM).

  • Add a base such as pyridine or triethylamine (2.0-3.0 equiv.).

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-arylated product.

Table 3: Representative Conditions for Chan-Lam N-Arylation

Arylboronic Acid PartnerAmine PartnerCopper SourceBase/LigandSolventTemp. (°C)Yield (%)Reference
Phenylboronic acid2-Nitroimidazole--INVALID-LINK--₂K₂CO₃MeOHRT85[16]
Arylboronic acidAnilineCu(OAc)₂PyridineDCMRT93[14]
Benzylic boronic esterElectron-rich anilineCu(OAc)₂2,6-LutidineDCE6070-90[15]
Phenylboronic acidPiperazineNi(acac)₂NaOtBuToluene10080-95[17]

Conclusion and Future Outlook

This compound is a potent synthetic intermediate whose utility is unlocked through careful consideration of reaction conditions. While its sterically hindered and electronically deactivated nature presents challenges, modern cross-coupling methodologies, particularly the Suzuki-Miyaura and Chan-Lam reactions, provide reliable pathways for its incorporation into complex molecules. The key to success lies in the judicious selection of bulky, electron-rich ligands for palladium catalysis and the optimization of base and solvent systems. The milder, copper-catalyzed Chan-Lam coupling offers a valuable alternative for C-N bond formation. Further studies should focus on exploring the sequential reactivity of the C-Br and C-Cl bonds on the coupled products, which would open avenues for the synthesis of highly complex, tri-substituted aromatic systems from this versatile building block.

References

Methodological & Application

Application Notes & Protocols: Strategic Cross-Coupling of 5-Bromo-3-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile but Challenging Building Block

5-Bromo-3-chloro-2-fluorophenylboronic acid (CAS No. 1451393-27-3) is a polyhalogenated organoboron compound that serves as a highly valuable building block in modern organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the strategic introduction of substituted phenyl rings can profoundly influence the biological activity, metabolic stability, and physicochemical properties of target molecules.[2][3][4] The presence of three distinct halogen atoms (F, Cl, Br) on a sterically congested ring, alongside the versatile boronic acid moiety, offers a unique platform for sequential and site-selective functionalization.

However, this structural complexity also presents a significant synthetic challenge. The successful application of this reagent in cross-coupling reactions hinges on a nuanced understanding of the differential reactivity of the carbon-halogen bonds and the careful selection of catalytic systems to control selectivity. This guide provides an in-depth analysis of the mechanistic principles and detailed, field-proven protocols for leveraging this compound in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.

Physicochemical Properties
PropertyValue
CAS Number 1451393-27-3
Molecular Formula C₆H₄BBrClFO₂
Molecular Weight 253.261 g/mol [1]
Boiling Point 364.2 ± 52.0 °C at 760 mmHg[1]
Density 1.9 ± 0.1 g/cm³[1]
Flash Point 174.1 ± 30.7 °C[1]

PART 1: Mechanistic Insights & Strategic Considerations

The successful deployment of this compound requires a strategic approach grounded in the fundamental mechanisms of palladium-catalyzed cross-coupling. The catalytic cycle, broadly consisting of oxidative addition, transmetalation, and reductive elimination, is the stage on which the reactivity of this substrate plays out.[5]

The Reactivity Hierarchy of Carbon-Halogen Bonds

A cornerstone of strategy for polyhalogenated compounds is exploiting the differential reactivity of the C-X bonds. In palladium-catalyzed reactions, the rate of oxidative addition typically follows the trend: C-I > C-Br ~ C-OTf > C-Cl .[6] For the subject molecule, this hierarchy dictates that the C-Br bond is significantly more reactive than the C-Cl bond . This intrinsic difference is the primary tool for achieving site-selective mono-functionalization at the C5 (bromo) position while leaving the C3 (chloro) position intact for subsequent transformations. This allows for a modular and convergent synthetic approach.[7]

The Role of Substituents: Causality Behind Reactivity
  • Bromine (C5-Br): As the most labile site for oxidative addition, this position is the logical starting point for initial cross-coupling reactions under standard conditions.

  • Chlorine (C3-Cl): The C-Cl bond is considerably less reactive and typically requires more forcing conditions for activation. This includes the use of highly active catalysts, often featuring bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands), higher temperatures, and stronger bases.

  • Fluorine (C2-F): The strongly electron-withdrawing fluorine atom can influence the electronic properties of the aromatic ring. While the C-F bond itself is generally inert to Pd-catalyzed cross-coupling, its presence can impact the reactivity of the adjacent C-Cl bond.

  • Boronic Acid (C1-B(OH)₂): This group is the nucleophilic partner in Suzuki-Miyaura couplings. It must be activated by a base to form a more nucleophilic borate species, which then participates in the transmetalation step with the Pd(II)-halide complex.[8][9]

The Challenge of Site-Selectivity

The primary strategic decision when using this reagent is which C-X bond to functionalize. The inherent reactivity difference (C-Br > C-Cl) provides a natural pathway for selectivity.

cluster_0 Selective Functionalization Strategy A This compound B Mild Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) A->B Reaction 1 D Selective C-Br Coupling Product B->D C Forcing Conditions (e.g., Pd₂(dba)₃, SPhos, K₃PO₄) E Sequential C-Cl Coupling Product C->E D->C Reaction 2

Caption: Logic for sequential cross-coupling.

PART 2: Experimental Protocols

General Laboratory Practices: All cross-coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and undesirable side reactions, such as protodeboronation of the starting material or hydrodehalogenation of the coupling partner.[10][11]

Protocol 1: Suzuki-Miyaura Coupling (Selective at C-Br)

This protocol is optimized for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for further functionalization.

Objective: To couple an aryl or vinyl boronic acid/ester with this compound at the C5 position.

Materials:

  • This compound (1.0 equiv)

  • Coupling Partner (Aryl/Vinyl Boronic Acid or Ester) (1.1 - 1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

  • Base: Na₂CO₃ (2.0-3.0 equiv) or K₂CO₃ (2.0-3.0 equiv)

  • Solvent System: 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound, the coupling partner, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality and Trustworthiness:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for C-Br activation and is generally not active enough to cleave the C-Cl bond under these conditions, ensuring selectivity.[12]

  • Base and Solvent: An aqueous base is required to activate the boronic acid for transmetalation.[8][13] The solvent mixture ensures solubility for both the organic substrates and the inorganic base.

Protocol 2: Sonogashira Coupling (Selective at C-Br)

This protocol details the coupling of a terminal alkyne at the C-Br position, a crucial transformation for creating rigid scaffolds and accessing further functionality.

Objective: To install an alkynyl group at the C5 position of the starting boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PhCN)₂Cl₂ (2-5 mol%)[14]

  • Copper(I) Iodide (CuI) (1-10 mol%) (Note: Copper-free conditions are also possible with specific ligands)[15]

  • Ligand (if needed): P(t-Bu)₃ (4-10 mol%)[14]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-4.0 equiv), often used as a co-solvent.

  • Solvent: THF or 1,4-Dioxane

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI (if used).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C. The use of bulky, electron-rich phosphines like P(t-Bu)₃ can often facilitate room-temperature coupling.[14]

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-16 hours), quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality and Trustworthiness:

  • Catalyst System: The classic Pd/Cu system is highly effective for Sonogashira couplings.[16] Copper(I) facilitates the formation of a copper(I) acetylide intermediate, which speeds up the transmetalation step.

  • Base: A strong amine base is crucial. It acts as a proton scavenger for the alkyne and HCl generated in the catalytic cycle, and it helps keep the catalyst in its active Pd(0) state.[16]

cluster_1 Experimental Workflow A 1. Reagent Setup (Substrate, Catalyst, Base) in Schlenk Flask B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Degassed Solvent & Reagents B->C D 4. Reaction (Stirring, Heating) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Work-up (Quench, Extract) E->F Complete G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for cross-coupling.

Protocol 3: Heck Coupling (Using the Boronic Acid as an Aryl Source)

In this variation, the boronic acid itself can serve as the arylating agent in a Heck-type reaction with an olefin, typically requiring an oxidant.[17][18][19]

Objective: To couple the 5-bromo-3-chloro-2-fluorophenyl moiety with an activated olefin.

Materials:

  • This compound (1.0 equiv)

  • Olefin (e.g., n-butyl acrylate, styrene) (1.2 equiv)

  • Palladium Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant/Additive: N-Bromosuccinimide (NBS) (30 mol%) or Benzoquinone[17][18]

  • Solvent: Toluene or DMF

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound, Pd(OAc)₂, and the additive (e.g., NBS).

  • Add the anhydrous solvent (e.g., Toluene) followed by the olefin.

  • Stir the mixture at room temperature or heat to 60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography.

Causality and Trustworthiness:

  • Mechanism: This is an oxidative Heck variant. The Pd(II) catalyst undergoes transmetalation with the boronic acid. The resulting aryl-palladium species then engages with the olefin. An additive is often required to facilitate the catalytic cycle.[17][18]

  • Selectivity: This protocol utilizes the boronic acid as the coupling partner, and the C-Br and C-Cl bonds remain intact on the product, making it an excellent substrate for subsequent orthogonal couplings.

Summary of Recommended Conditions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Target Site
Suzuki-Miyaura Pd(PPh₃)₄ (3)-Na₂CO₃ (2.5)Dioxane/H₂O85C-Br
Sonogashira Pd(PhCN)₂Cl₂ (3)P(t-Bu)₃ (6)DIPEA (3.0)Dioxane25-60C-Br
Heck (Oxidative) Pd(OAc)₂ (5)--Toluene25-60C-B(OH)₂

References

Application Note & Protocols: 5-Bromo-3-chloro-2-fluorophenylboronic Acid as a Versatile Synthon for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Arylboronic Acids

In the landscape of modern medicinal chemistry and materials science, the rational design of complex molecules hinges on the availability of versatile, highly functionalized building blocks. Boron-containing compounds, particularly arylboronic acids, have become indispensable tools, largely due to their pivotal role in robust carbon-carbon bond-forming reactions.[1][2] The approval of the boronic acid-containing drug Bortezomib in 2003 marked a turning point, stimulating significant interest in the therapeutic potential of organoboron compounds.[3][4]

5-Bromo-3-chloro-2-fluorophenylboronic acid (CAS 1451393-27-3) is a prime example of a strategically designed building block. Its trifunctionalized aromatic ring offers a unique combination of steric and electronic properties, while the boronic acid moiety serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This application note provides an in-depth guide to the properties, reactivity, and practical application of this reagent, complete with a detailed protocol for its use in synthesizing a novel biaryl scaffold.

Section 1: Physicochemical Properties & Reactivity Profile

This compound is a solid at room temperature with the chemical and physical properties summarized below.

PropertyValueSource
CAS Number 1451393-27-3[8]
Molecular Formula C₆H₄BBrClFO₂[9]
Molecular Weight 253.261 g/mol [9]
Density 1.9 ± 0.1 g/cm³[9]
Boiling Point 364.2 ± 52.0 °C at 760 mmHg[9]

The true synthetic value of this reagent lies in the distinct electronic nature of its substituents and the inherent reactivity of the boronic acid group.

  • Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of its utility, enabling participation in the Suzuki-Miyaura reaction. The boron atom, with its vacant p-orbital, acts as a Lewis acid, facilitating the crucial transmetalation step in the catalytic cycle.[10]

  • Halogen Substituents (-F, -Cl, -Br): The three different halogens provide multiple points for modulation and potential subsequent functionalization. The electron-withdrawing nature of the fluorine and chlorine atoms influences the reactivity of the boronic acid.[11] Crucially, the differential reactivity of C-Br versus C-Cl bonds under various catalytic conditions (C-Br is significantly more reactive in typical Pd-catalyzed couplings) opens the door for selective, sequential cross-coupling reactions. This allows chemists to first couple at the boronic acid site, and then, in a subsequent step, target the C-Br bond, leaving the more robust C-Cl bond intact for a potential third modification.

Caption: Structure of this compound.

Section 2: Core Application: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex molecules.[5][7] The reaction typically involves a palladium(0) catalyst, a base, and the coupling of an organoborane (like our title compound) with an organohalide.

The Causality of the Catalytic Cycle: The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex. The reactivity order for this step is generally I > Br > OTf >> Cl.[7]

  • Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex L₂Pd(II)(Ar¹)X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OH)₂ + Base biaryl_pd_complex L₂Pd(II)(Ar¹)(Ar²) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination Forms Ar¹-Ar² reductive_elimination->pd0

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Section 3: Protocol for Synthesis of a Novel Biaryl Compound

This protocol details a representative synthesis of a novel biaryl compound, 2-Bromo-4-chloro-3-fluoro-4'-methyl-1,1'-biphenyl , via the Suzuki-Miyaura coupling of this compound with 4-iodotoluene.

Experimental Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is chosen as a reliable, commercially available, and highly effective catalyst for a wide range of Suzuki couplings.[12]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base effective in promoting the reaction, often leading to cleaner reactions and higher yields compared to other bases like carbonates.[12]

  • Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[12]

  • Coupling Partner: 4-Iodotoluene is selected because the C-I bond is highly reactive towards oxidative addition, allowing the reaction to proceed under relatively mild conditions, thus preserving the C-Br and C-Cl bonds on the phenylboronic acid ring.

Experimental_Workflow start Start: Assemble Glassware reagents Weigh & Add Reagents: 1. Boronic Acid 2. 4-Iodotoluene 3. K₃PO₄ 4. Pd(PPh₃)₄ start->reagents atmosphere Seal, Evacuate & Backfill with Inert Gas (N₂ or Ar) (3x) reagents->atmosphere solvents Add Degassed Solvents (Dioxane & Water) atmosphere->solvents reaction Heat Reaction Mixture (e.g., 85 °C) with Stirring Monitor by TLC/LC-MS solvents->reaction workup Cool to RT Quench with Water Extract with Ethyl Acetate reaction->workup purify Dry Organic Layer (Na₂SO₄) Concentrate in vacuo Purify via Column Chromatography workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End: Pure Product analyze->end

Caption: Step-by-step experimental workflow for the synthesis protocol.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • This compound (1.0 eq)

  • 4-Iodotoluene (1.1 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)

  • 1,4-Dioxane (ACS grade, degassed)

  • Deionized Water (degassed)

  • Ethyl Acetate, Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or pressure tube with stir bar

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (e.g., 253 mg, 1.0 mmol), 4-iodotoluene (239 mg, 1.1 mmol), potassium phosphate (424 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is inert. An inert atmosphere is critical as the Pd(0) catalyst can be sensitive to oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane (6 mL) and degassed deionized water (2 mL) via syringe. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) prevents oxidation of the catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath at 85 °C and stir vigorously for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure product.

Section 4: Expected Results & Characterization

The successful execution of the protocol should yield the target compound, 2-Bromo-4-chloro-3-fluoro-4'-methyl-1,1'-biphenyl .

ParameterExpected Outcome
Product 2-Bromo-4-chloro-3-fluoro-4'-methyl-1,1'-biphenyl
Molecular Formula C₁₃H₈BrClF
Molecular Weight 301.56 g/mol
Appearance White to off-white solid
Yield 75-90% (typical for this type of reaction)

Characterization Data (Representative):

  • ¹H NMR (400 MHz, CDCl₃): Resonances corresponding to the aromatic protons and the methyl group singlet are expected. For example, a singlet for the methyl group around δ 2.4 ppm and multiplets for the aromatic protons in the δ 7.1-7.6 ppm range.[12][13]

  • ¹³C NMR (100 MHz, CDCl₃): Signals for all 13 unique carbons, including the methyl carbon around δ 21 ppm and aromatic carbons from δ 115-140 ppm. Carbon-fluorine coupling (JCF) will result in splitting of the signals for carbons near the fluorine atom.[12]

  • Mass Spectrometry (ESI-MS): An m/z peak corresponding to [M+H]⁺ at ~301.0 and 303.0, showing the characteristic isotopic pattern for a compound containing one bromine atom.[13]

Section 5: Safety & Handling

As a matter of professional practice, researchers should always consult the latest Safety Data Sheet (SDS) before handling any chemical.[14][15][16]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes as it may cause irritation.[15][16] In case of contact, wash the affected area thoroughly with water.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for 5-Bromo-3-chloro-2-fluorophenylboronic acid: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the effective utilization of 5-Bromo-3-chloro-2-fluorophenylboronic acid in synthetic organic chemistry. This trifunctionalized arylboronic acid serves as a valuable building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document offers researchers, scientists, and drug development professionals a comprehensive resource, covering key reaction conditions, mechanistic insights, and practical guidance for two of its most powerful applications: the Suzuki-Miyaura cross-coupling and the Chan-Lam amination reactions. The protocols are designed to be robust and adaptable, with in-depth explanations of the rationale behind the choice of reagents and conditions to ensure experimental success and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a polysubstituted aromatic building block that offers multiple points of diversification for the synthesis of novel compounds. The presence of three distinct halogen atoms (F, Cl, Br) at specific positions on the phenyl ring, in addition to the versatile boronic acid moiety, allows for selective and sequential functionalization. This strategic arrangement of reactive sites makes it a highly sought-after reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.

The electron-withdrawing nature of the fluorine and chlorine atoms influences the reactivity of the boronic acid and the aromatic ring, often leading to efficient cross-coupling reactions. The bromine atom, being the most reactive halogen in typical palladium-catalyzed cross-couplings, provides a primary handle for C-C bond formation, while the chlorine and fluorine can be targeted in subsequent transformations under more forcing conditions or with specialized catalyst systems.

This guide will focus on providing detailed, field-proven protocols for the application of this compound in two key transformations:

  • Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds, creating complex biaryl structures.

  • Chan-Lam Amination: For the formation of C-N bonds, introducing nitrogen-containing functional groups.

Physicochemical Properties and Handling

PropertyValue
CAS Number 1451393-27-3
Molecular Formula C₆H₄BBrClFO₂
Molecular Weight 253.26 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents.

Storage and Handling:

This compound, like many boronic acids, should be handled with care in a well-ventilated fume hood.[1] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is known to be a skin and eye irritant.[1]

For long-term storage, it is recommended to keep the container tightly closed in a cool, dry, and dark place to prevent degradation. Boronic acids can be susceptible to protodeboronation, especially in the presence of moisture and base.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2] The following protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides. Given the electron-deficient nature of the boronic acid, a suitable palladium catalyst and ligand combination is crucial for efficient reaction.

Rationale for Reagent Selection
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be employed.

  • Ligand: A phosphine ligand is essential to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. For electron-deficient boronic acids, electron-rich and bulky phosphine ligands such as SPhos or XPhos often provide excellent results. In this protocol, the readily available and effective triphenylphosphine (PPh₃) is used as a starting point.

  • Base: A base is required to activate the boronic acid for transmetalation.[2] Potassium carbonate (K₂CO₃) is a versatile and commonly used base. For more challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. 1,4-Dioxane/water is a common and effective solvent system for Suzuki-Miyaura couplings.

Detailed Experimental Protocol

Reaction: Coupling of this compound with 4-bromoanisole.

Materials:

  • This compound (1.2 equiv.)

  • 4-bromoanisole (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer and wash it with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.[3][4]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Chan-Lam Amination

The Chan-Lam amination is a powerful copper-catalyzed method for the formation of carbon-nitrogen bonds, providing an alternative to palladium-catalyzed methods.[5][6] This protocol outlines a general procedure for the coupling of this compound with primary or secondary amines.

Rationale for Reagent Selection
  • Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst for Chan-Lam couplings.[5]

  • Base: A mild base is often required to facilitate the reaction. Pyridine or triethylamine (Et₃N) are frequently employed.

  • Solvent: Dichloromethane (DCM) or acetonitrile are common solvents for this transformation.

  • Atmosphere: A key advantage of the Chan-Lam coupling is that it can often be performed open to the air, as oxygen can act as the terminal oxidant to regenerate the active copper catalyst.[6]

Detailed Experimental Protocol

Reaction: Coupling of this compound with morpholine.

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv.)

  • Pyridine (2.0 equiv.)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and copper(II) acetate (1.0 mmol) in dichloromethane (10 mL).

  • Reagent Addition: Add morpholine (1.2 mmol) and pyridine (2.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the copper salts, washing the pad with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-aryl amine.

Visualization of the Chan-Lam Amination Workflow

Chan_Lam_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Combine Boronic Acid, Cu(OAc)₂, Amine, and Base in Solvent Stir Stir at Room Temperature (Open to Air) Start->Stir Filter Filter through Celite® Stir->Filter Extract Aqueous Work-up Filter->Extract Purify Flash Column Chromatography Extract->Purify Characterize Characterize Pure Product (NMR, MS) Purify->Characterize

Caption: General workflow for the Chan-Lam amination reaction.

Troubleshooting and Considerations

  • Low Yields in Suzuki-Miyaura Coupling: If low yields are observed, consider using a more active catalyst system, such as a palladacycle precatalyst with a bulky biarylphosphine ligand (e.g., SPhos, XPhos). Increasing the reaction temperature or using a stronger base (e.g., Cs₂CO₃ or K₃PO₄) may also improve the outcome.

  • Protodeboronation: This common side reaction can be minimized by ensuring anhydrous reaction conditions and by using the boronic acid as the limiting reagent if the coupling partner is more valuable. Running the reaction under a strict inert atmosphere is crucial.

  • Homocoupling of Boronic Acid: This can be suppressed by using a slight excess of the aryl halide and by ensuring efficient stirring to maintain a low localized concentration of the boronic acid.

  • Difficult Purification: The purification of polyhalogenated biaryls can be challenging due to similar polarities of the product and byproducts. Careful optimization of the solvent system for flash chromatography is essential.[3][4] In some cases, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method.[7][8]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this reagent in Suzuki-Miyaura cross-coupling and Chan-Lam amination reactions. By understanding the underlying principles and carefully selecting the reaction conditions, chemists can unlock the full potential of this trifunctionalized building block to create novel and complex molecules for a wide range of applications.

References

Application Notes and Protocols for the Scale-Up Synthesis Using 5-Bromo-3-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for producing biaryl structures found in numerous pharmaceuticals and advanced materials.[1][2] 5-Bromo-3-chloro-2-fluorophenylboronic acid is a highly functionalized building block that offers multiple points for diversification, making it a valuable reagent in the synthesis of complex molecules. The presence of bromine, chlorine, and fluorine atoms imparts unique electronic properties and allows for selective, sequential cross-coupling reactions.[3]

However, transitioning a Suzuki-Miyaura coupling from a laboratory flask to a multi-liter manufacturing reactor presents significant challenges.[4] Issues such as reaction kinetics, mass and heat transfer, impurity profiles, and palladium removal become magnified at scale.[4][5] This guide provides a comprehensive framework for the scale-up of Suzuki-Miyaura reactions utilizing this compound, focusing on practical considerations and robust protocols to ensure a safe, efficient, and reproducible process.

Pre-Reaction Considerations: The Foundation of a Successful Scale-Up

A successful scale-up begins long before the reagents are charged into the reactor. Careful planning and characterization of the starting materials are paramount.

Quality and Stability of this compound

The purity of the boronic acid is a critical parameter. Impurities can lead to side reactions, decreased yields, and complex purification challenges.

  • Purity Assessment: It is essential to obtain a certificate of analysis from the supplier or perform in-house testing to confirm the purity of the this compound. Common analytical techniques include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HPLC.

  • Stability: Phenylboronic acids can undergo protodeboronation, especially under basic conditions or at elevated temperatures.[6] The stability of this compound should be evaluated under the proposed reaction conditions to minimize degradation. The use of boronate esters, such as the pinacol ester, can enhance stability and improve reproducibility in large-scale operations.[7]

Safety and Handling

As with any chemical process, a thorough understanding of the safety hazards is crucial.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all other reagents.[8][9][10] It provides vital information on toxicity, handling precautions, and emergency procedures.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.[9][10] For large-scale operations, additional measures such as respiratory protection may be necessary.[9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

A foundational understanding of the reaction mechanism is key to troubleshooting and optimizing the process. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1][2]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Boronic_Acid 5-Bromo-3-chloro- 2-fluorophenylboronic acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Key Parameters for Scale-Up Success

Directly translating laboratory conditions to a large-scale reactor often leads to unexpected outcomes.[4] The following parameters require careful consideration and optimization.

ParameterLaboratory Scale (grams)Pilot/Production Scale (kilograms)Key Considerations for Scale-Up
Catalyst Loading 1-5 mol%0.1-1 mol%High catalyst loading is costly and increases the burden of palladium removal. Lowering the loading requires careful optimization of other parameters.
Ligand Selection Buchwald or other phosphine ligandsSimilar, but cost and stability are criticalAir and moisture-stable pre-catalysts are advantageous for large-scale operations to ensure reproducibility.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄ (aqueous solution)The choice of base and its concentration can impact reaction rate and impurity formation. Aqueous solutions are often preferred for ease of handling and improved reaction kinetics.[5]
Solvent Toluene, Dioxane, THF2-Butanol/Water, Toluene/WaterBiphasic solvent systems can facilitate product isolation and catalyst removal.[5] The boiling point of the solvent system is a critical process parameter.[5]
Temperature 80-110 °C80-100 °CPrecise temperature control is crucial. Exotherms must be managed to prevent runaway reactions and impurity formation.[11]
Agitation Magnetic stirringMechanical stirring (impeller design is key)Inefficient mixing can lead to localized "hot spots" and poor mass transfer, affecting reaction rate and yield.
Reaction Monitoring TLC, GC-MSHPLC, UPLC, in-situ monitoring (e.g., NMR)Real-time monitoring allows for precise determination of reaction completion, minimizing byproduct formation.[12][13][14][15]

Detailed Protocol: Gram-Scale Synthesis of a Biaryl Compound

This protocol details a representative Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials and Reagents
  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Palladium(II) acetate (0.02 eq)

  • Triphenylphosphine (0.04 eq)

  • Potassium Carbonate (2.0 eq)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon (for inert atmosphere)

Experimental Procedure
  • Reactor Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is assembled.

  • Inert Atmosphere: The flask is purged with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reagent Charging: this compound, the aryl bromide, and potassium carbonate are added to the flask.

  • Solvent Addition: Toluene and degassed water are added to the flask.

  • Degassing: The mixture is sparged with nitrogen for an additional 15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Palladium(II) acetate and triphenylphosphine are added to the reaction mixture under a positive flow of nitrogen.

  • Reaction: The mixture is heated to 90-100 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed (typically 4-12 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired biaryl compound.

Scale-Up Workflow and Critical Control Points

The transition from lab to plant requires a systematic approach to identify and control critical process parameters.

Scale_Up_Workflow cluster_0 Phase 1: Process Development (Lab) cluster_1 Phase 2: Pilot Scale-Up cluster_2 Phase 3: Manufacturing A Route Scouting & Feasibility B Parameter Optimization (DoE) A->B C Impurity Profiling B->C CCP1 Raw Material Quality B->CCP1 D Analytical Method Development C->D E Technology Transfer & Risk Assessment D->E F Engineering Controls (Heat/Mass Transfer) E->F CCP2 Inert Atmosphere Control E->CCP2 G Process Safety Evaluation (HAZOP) F->G CCP3 Temperature & Agitation F->CCP3 H Pilot Batch Execution & Data Collection G->H I Process Validation H->I J Commercial Production I->J CCP4 Palladium Removal I->CCP4 K Continuous Improvement J->K

Caption: A generalized workflow for scaling up a Suzuki-Miyaura coupling reaction.

Post-Reaction Processing: Purification and Palladium Removal

On a large scale, product isolation and purification are as critical as the reaction itself.

Product Isolation
  • Crystallization: If the product is a solid, controlled crystallization is the most effective method for purification at scale.[1] This involves selecting an appropriate solvent system and cooling profile to obtain the desired crystal form and purity.

  • Extraction: For liquid products, liquid-liquid extraction is commonly used. The choice of extraction solvent is critical to ensure good partitioning of the product and minimal extraction of impurities.

Palladium Removal

Residual palladium in the final product is a major concern, especially in the pharmaceutical industry, due to its toxicity and potential to interfere with downstream processes.

  • Scavengers: Various palladium scavengers, such as silica-based thiols, activated carbon, or scavenger resins, can be employed to reduce palladium levels to acceptable limits (typically <10 ppm for active pharmaceutical ingredients).

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like L-cysteine can effectively remove residual palladium.[1]

Conclusion

The scale-up of Suzuki-Miyaura reactions using this compound is a multifaceted challenge that requires a deep understanding of chemical principles and process engineering. By carefully considering the quality of starting materials, optimizing key reaction parameters, and implementing robust purification strategies, it is possible to develop a safe, efficient, and scalable manufacturing process. This guide provides a foundational framework for researchers and process chemists to navigate the complexities of taking this valuable transformation from the laboratory to industrial production.

References

The Synthetic Versatility of 5-Bromo-3-chloro-2-fluorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Synthesis

In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, the strategic functionalization of aromatic cores is paramount. Arylboronic acids have emerged as indispensable reagents, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among these, 5-Bromo-3-chloro-2-fluorophenylboronic acid (CAS 957062-69-0) stands out as a highly functionalized and versatile building block. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms—offers multiple, distinct reaction sites, enabling chemists to construct complex molecular architectures with high precision.

This technical guide provides an in-depth exploration of this compound as a reagent. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for its effective use in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValueReference
CAS Number 957062-69-0[2]
Molecular Formula C₆H₄BBrClFO₂[2]
Molecular Weight 253.26 g/mol [2]
Appearance Typically an off-white to white solid[3]
Boiling Point 364.2 ± 52.0 °C at 760 mmHg[2]
Density 1.9 ± 0.1 g/cm³[2]

Safety and Handling: this compound is classified as an irritant.[2] It is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2A).[2] It may also cause respiratory irritation.[2]

Standard Handling Precautions:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2]

  • Avoid inhalation of dust and contact with skin and eyes.[2]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[2]

  • Store in a tightly sealed container in a cool, dry place.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful method for the synthesis of biaryl and heteroaryl compounds.[4]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide). This is often the rate-determining step.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition R¹-X in pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (Ar-B(OR)₃⁻) pd_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-Ar transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (R¹-Ar) reductive_elimination->product boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate + OH⁻ boronate->transmetalation To Palladium Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve maximum yield.[6]

Materials and Reagents
  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent, limiting reagent)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., PCy₃, SPhos)

  • Base: e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent System: A degassed mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1, or DME/H₂O 4:1)

  • Inert Gas: Argon or Nitrogen

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Workflow Diagram

Workflow A 1. Weigh Reactants - Aryl Bromide - Boronic Acid - Base C 3. Add Solids to Flask A->C B 2. Assemble Glassware (Schlenk Flask & Stir Bar) B->C D 4. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ x3) C->D E 5. Add Catalyst & Degassed Solvent D->E F 6. Heat to Reaction Temp (e.g., 80-100 °C) & Stir E->F G 7. Monitor Reaction (TLC / LC-MS) F->G H 8. Work-up - Cool & Dilute - Aqueous Wash - Dry & Concentrate G->H Upon Completion I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS) I->J

References

Application Notes and Protocols for 5-Bromo-3-chloro-2-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Multifunctional Building Block

5-Bromo-3-chloro-2-fluorophenylboronic acid (CAS No. 1451393-27-3) is a synthetically versatile arylboronic acid that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its unique trifunctionalized aromatic core, featuring bromine, chlorine, and fluorine substituents, offers a rich platform for sequential and site-selective cross-coupling reactions. This multi-halogenated pattern allows for the strategic and differential introduction of various substituents, making it an invaluable building block for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other biologically active compounds.[3][4]

The presence of ortho-fluoro and meta-chloro substituents creates a sterically hindered and electronically distinct environment around the boronic acid moiety. This presents both a challenge and an opportunity in its application, primarily in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling, with a focus on overcoming the challenges associated with its sterically demanding nature.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.

PropertyValue
CAS Number 1451393-27-3[1]
Molecular Formula C₆H₄BBrClFO₂[1]
Molecular Weight 253.26 g/mol [1][2]
Appearance Typically a white to off-white solid
Storage Store at 2-8°C under an inert atmosphere. Boronic acids can be sensitive to air and moisture, leading to gradual decomposition (protodeboronation).

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • May cause skin, eye, and respiratory tract irritation. In case of contact, rinse thoroughly with water.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide.[8][9] When employing this compound, the primary coupling will occur at the boronic acid position, leaving the bromo and chloro substituents available for subsequent downstream functionalization.

Mechanistic Considerations and Causality of Protocol Choices

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The sterically hindered nature of this compound necessitates careful selection of the catalyst system to ensure efficient reaction.

  • Oxidative Addition: A Pd(0) species adds to the aryl halide partner.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center. This step is often rate-limiting, especially with sterically hindered boronic acids. The choice of a suitable base is critical to facilitate the formation of the reactive boronate species without promoting protodeboronation.[10]

  • Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

The ortho-fluorine substituent in the title compound can influence the reaction in several ways. It can accelerate the reductive elimination step but may also hinder the transmetalation due to its steric bulk and electron-withdrawing nature. Therefore, the selection of a bulky, electron-rich phosphine ligand is crucial to promote the formation of a reactive, coordinatively unsaturated palladium complex that can accommodate the sterically demanding boronic acid.[5][6]

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a typical Suzuki-Miyaura coupling reaction using this compound.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (Ar/N2 Purge) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), SPhos (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Inappropriate base or solvent- Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents and the reaction mixture.- Increase the reaction temperature in increments of 10 °C.- Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., Toluene/H₂O, THF/H₂O).
Protodeboronation of Boronic Acid - Presence of excess water or acid- Prolonged reaction time at high temperature- Inappropriate base- Use anhydrous solvents and ensure the base is not hygroscopic.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a milder base like KF.
Formation of Homocoupled Byproducts - Oxidative homocoupling of the boronic acid- Ensure the reaction is strictly anaerobic.- Use a slight excess (1.1-1.2 equivalents) of the boronic acid to minimize this side reaction.[8]

Application in Kinase Inhibitor Synthesis

The structural motif derived from this compound is prevalent in the design of novel kinase inhibitors. The substituted phenyl ring can serve as a key pharmacophore that interacts with the ATP-binding site of kinases.[3] The chloro and fluoro substituents can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can form specific interactions within the target protein, enhancing binding affinity and selectivity.[3] The remaining bromo-group serves as a versatile handle for introducing further diversity-oriented functionalities through subsequent cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. While its sterically hindered nature requires careful optimization of reaction conditions, the protocols and insights provided in these application notes offer a robust starting point for its successful implementation in Suzuki-Miyaura cross-coupling reactions. By leveraging the unique reactivity of this trifunctionalized reagent, researchers in drug discovery and materials science can efficiently construct novel molecular architectures with tailored properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 5-Bromo-3-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-3-chloro-2-fluorophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently incorporate this sterically congested and electronically deactivated building block into their synthetic routes. Here, we provide field-proven insights, troubleshooting guides, and optimized protocols to help you achieve success in your experiments.

Understanding the Challenge: Why is this compound a Difficult Substrate?

The structure of this compound presents a combination of steric and electronic challenges that can impede the standard Suzuki-Miyaura catalytic cycle.[1]

  • Steric Hindrance: The presence of two ortho-substituents (a fluorine atom at C2 and a chlorine atom at C3) creates significant steric bulk around the boronic acid moiety. This congestion can hinder the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.[2][3]

  • Electronic Deactivation: The phenyl ring is substituted with three electron-withdrawing halogens (F, Cl, Br). This reduces the nucleophilicity of the boronic acid, making the transmetalation step inherently slower and more challenging.[4]

  • Propensity for Protodeboronation: Electron-deficient boronic acids are particularly susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of 1-bromo-3-chloro-2-fluorobenzene and reducing the yield of the desired coupled product.[5][6]

Successfully coupling this substrate requires careful selection of the catalyst system, base, and solvent to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this challenging boronic acid.

Q1: I am seeing no reaction or very low conversion. What is the most likely cause?

A1: Low or no conversion with a sterically hindered and electron-deficient substrate like this is often due to an insufficiently reactive catalyst system or suboptimal reaction conditions.[3] The primary bottlenecks are typically a slow oxidative addition (especially with aryl chloride partners) or a sluggish transmetalation step.[7]

  • Catalyst/Ligand Choice is Critical: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] You require a catalyst system that is both highly active and can accommodate the steric bulk. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is strongly recommended.[8][9] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that facilitates both oxidative addition and reductive elimination.[1]

  • Precatalyst Generation: Ensure your active Pd(0) catalyst is being generated efficiently. Modern palladacycle precatalysts (e.g., G2, G3, or G4 precatalysts) are often superior to using separate Pd sources and ligands, as they form the active L-Pd(0) species rapidly and reliably.[6][10]

Q2: How can I minimize the formation of the protodeboronated byproduct (1-bromo-3-chloro-2-fluorobenzene)?

A2: Protodeboronation is a significant issue with electron-deficient boronic acids.[5][6] To mitigate this:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation if too strong or if conditions are too harsh.[5] Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often preferred over strong bases like NaOH or KOH.[11] Cesium carbonate (Cs₂CO₃) can also be effective, particularly for difficult couplings.[11]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is the proton source for this side reaction.[11] Using anhydrous conditions with a suitable non-aqueous base activation method can sometimes suppress protodeboronation.

  • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate.[1][12] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[11][12]

  • Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, as these can increase the extent of protodeboronation.[11]

Q3: My aryl halide coupling partner is being dehalogenated. Why is this happening and how can I stop it?

A3: Dehalogenation of the aryl halide is another common side reaction where the halogen is replaced by a hydrogen atom.[7] This occurs via the formation of a palladium-hydride (Pd-H) species.[7]

  • Source of Hydride: The Pd-H species can form from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[7]

  • Mitigation Strategies:

    • Ligand Choice: Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) or an NHC ligand. These can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.[7]

    • Base Optimization: Avoid strong alkoxide bases. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally better choices.[7]

    • Solvent Choice: Avoid alcohol-based solvents if dehalogenation is observed. Aprotic solvents like dioxane, toluene, or DMF are preferable.[13]

Q4: Which aryl halide (Cl, Br, I, or O-Tf) is the best coupling partner?

A4: The reactivity order for oxidative addition is generally I > Br > O-Tf > Cl.[1]

  • Aryl Iodides and Bromides: These are excellent starting points. They undergo oxidative addition readily, often allowing for milder reaction conditions. However, iodides can sometimes poison the catalyst, and both are prone to dehalogenation side reactions.[1][7]

  • Aryl Chlorides: While more challenging due to the strong C-Cl bond, they are often more readily available and cost-effective. Successful coupling of aryl chlorides requires a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands like XPhos or SPhos.[8][9]

  • Aryl Triflates: These are also very effective coupling partners, with reactivity similar to bromides.

Troubleshooting Guide

Use the table below to diagnose and solve common issues encountered during your experiments.

Observed Problem Potential Cause(s) Recommended Solutions & Actions
Low or No Conversion 1. Inactive catalyst system (ligand/precatalyst choice).[3] 2. Slow transmetalation due to steric hindrance.[2] 3. Insufficiently degassed reaction mixture (catalyst deactivation by O₂).[11] 4. Base is too weak or insoluble.[5]1. Screen Catalysts/Ligands: Switch to a more robust system. Use a palladacycle precatalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2) with a bulky, electron-rich ligand.[8][9] 2. Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C). 3. Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture (e.g., 3x freeze-pump-thaw cycles or sparging with argon/nitrogen for 15-20 min).[11] 4. Screen Bases: Try a stronger or more soluble base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[14]
Significant Protodeboronation 1. Base is too strong.[5] 2. Excessive water in the reaction.[11] 3. Reaction temperature is too high or reaction time is too long.[11]1. Use a Milder Base: Switch to K₃PO₄ or KF.[5] 2. Minimize Water: Use anhydrous solvents and consider using the boronic acid as its pinacol ester derivative.[1] 3. Optimize Time/Temp: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Attempt the reaction at a lower temperature.
Dehalogenation of Aryl Halide Partner 1. Formation of Pd-H species.[7] 2. Solvent or base acting as a hydride source.[1]1. Change Ligand: Use a bulkier ligand (e.g., XPhos, RuPhos) to promote reductive elimination over dehalogenation.[7] 2. Change Base: Avoid strong organic bases or alkoxides. Use K₃PO₄ or Cs₂CO₃.[7] 3. Change Solvent: Use aprotic solvents like dioxane or toluene instead of alcohols.[13]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[1] 2. Use of a Pd(II) source without efficient reduction to Pd(0).1. Improve Degassing: Ensure the reaction setup is rigorously purged of oxygen.[10] 2. Use a Pd(0) Source or Precatalyst: Employ a Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst that rapidly generates the active Pd(0) species.[1]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)L2X Ar-Pd(II)L2-X OxAdd->ArPd(II)L2X Transmetal Transmetalation ArPd(II)L2X->Transmetal Ar'-B(OR)2 Base ArPd(II)L2ArB Ar-Pd(II)L2-Ar' Transmetal->ArPd(II)L2ArB RedElim Reductive Elimination ArPd(II)L2ArB->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Starting materials consumed? start->check_sm check_byproducts Major byproducts observed? check_sm->check_byproducts Yes no_reaction Problem: No/Low Conversion check_sm->no_reaction No protodeboronation Problem: Protodeboronation check_byproducts->protodeboronation Yes (Ar-H from Boronic Acid) dehalogenation Problem: Dehalogenation check_byproducts->dehalogenation Yes (Ar-H from Halide) optimize_catalyst Action: Screen Catalyst/Ligand (e.g., XPhos, SPhos) Increase Temperature no_reaction->optimize_catalyst success Yield Improved optimize_catalyst->success optimize_base Action: Switch to Milder Base (K3PO4, KF) Minimize Water protodeboronation->optimize_base optimize_base->success optimize_conditions Action: Use Bulky Ligand Switch to Aprotic Solvent dehalogenation->optimize_conditions optimize_conditions->success

Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki reactions.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It may require optimization for specific substrates.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Preparation: Oven-dry all glassware (e.g., Schlenk flask or reaction vial) and a magnetic stir bar, then allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[15]

  • Reagent Addition: To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 (0.02 mmol), and K₃PO₄ (2.0 mmol).[7]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Add the 1,4-dioxane (4 mL) and water (1 mL), which have been previously degassed by sparging with an inert gas for 15-20 minutes.[5][7]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[16][17]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Reaction Monitoring

Consistent monitoring of the reaction is key to successful optimization and understanding the reaction kinetics.

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product. The dehalogenated byproduct will typically appear as a less polar spot than the starting aryl halide.[16][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product, unreacted starting materials, and byproducts (such as protodeboronated or homocoupled species) by their respective mass-to-charge ratios.[7] This is the preferred method for accurate monitoring and troubleshooting.[17][19]

References

Technical Support Center: 5-Bromo-3-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-chloro-2-fluorophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent in their synthetic endeavors. Given its polysubstituted and electron-deficient nature, this boronic acid presents unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate common side reactions, ensuring the success of your experiments.

Introduction: The Double-Edged Sword of a Polysubstituted Reagent

This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility stems from the dense and specific functionalization on the phenyl ring, allowing for the creation of complex molecular architectures. However, the very features that make it attractive—ortho-halogen substitution and a generally electron-deficient character—also make it susceptible to several undesired side reactions. Understanding these pathways is the first step toward optimizing your reaction conditions for high yield and purity.

This guide will focus on the three most common side reactions:

  • Protodeboronation : The premature loss of the boronic acid group.

  • Homocoupling : The unwanted dimerization of the boronic acid.

  • Boroxine Formation : The dehydration-driven trimerization of the reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when using this compound. The solutions are based on mechanistic understanding and established laboratory practices.

Q1: My Suzuki-Miyaura coupling reaction has a very low yield or is not working at all. What are the first things I should check?

A1: A failed Suzuki coupling is a common issue that can usually be traced back to a few key parameters. Before making drastic changes, systematically evaluate the following:

  • Catalyst Activity and Integrity : The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your palladium source and phosphine ligand are from a reliable source and have not degraded. For difficult couplings, consider using more robust, air-stable precatalysts like those developed by Buchwald.[1]

  • Oxygen Contamination : The presence of molecular oxygen is highly detrimental. It can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of your boronic acid.[1][2] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).

  • Reagent Purity and Stability : Boronic acids can degrade over time, especially when exposed to moisture and air.[1] Verify the purity of your this compound. If it is an old sample, consider using a freshly opened bottle or purifying the existing material.

  • Base and Solvent Choice : The selection of base and solvent is critical and interdependent. The base's role is to activate the boronic acid to facilitate transmetalation.[3] However, an overly strong base in a protic solvent can accelerate protodeboronation.[1][4] Ensure the base is finely powdered and dry for anhydrous reactions to maximize its reactivity. For biphasic reactions, vigorous stirring is essential.[1]

Q2: I'm observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group (i.e., 1-Bromo-3-chloro-2-fluorobenzene). How can I prevent this?

A2: You are observing protodeboronation , a common and often frustrating side reaction where a proton source replaces the C-B(OH)₂ bond.[5] This is particularly prevalent with electron-deficient arylboronic acids. The reaction can be catalyzed by both acids and bases.[5][6][7]

Mechanism & Causality:

In Suzuki reactions, which are typically run under basic conditions, protodeboronation proceeds through the formation of a boronate species that then reacts with a proton source, most commonly water.[4][5] The electron-withdrawing nature of the fluorine and chlorine substituents on your specific arylboronic acid can make the ipso-carbon more susceptible to protonolysis.

Recommended Solutions:
  • Employ Anhydrous Conditions : Since water is the primary proton source, switching to rigorously anhydrous conditions is highly effective.[1] Use dry solvents (e.g., anhydrous dioxane, toluene, or THF) and ensure your base is anhydrous.

  • Use a Milder Base : Strong bases like NaOH or KOH in aqueous media can accelerate the reaction.[4] Consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄ (often used with water, but can be used anhydrously) or a non-aqueous base like potassium fluoride (KF).[1]

  • Switch to a Boronic Ester : Boronic esters, particularly pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding acids.[8][9] While esterification adds a synthetic step, the increased stability and reproducibility often justify it. However, it's important to note that even esters can hydrolyze to the boronic acid in situ, which then undergoes protodeboronation.[8][10][11]

  • Accelerate the Desired Reaction : The side reaction is in kinetic competition with your desired cross-coupling. By using a highly active catalyst system that promotes rapid coupling, you can favor product formation before significant protodeboronation occurs. This is often the best strategy for unstable boronic acids.[12][13] Consider using advanced catalyst systems with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).

Q3: My main byproduct is a symmetrical biaryl derived from my boronic acid. What causes this and how do I stop it?

A3: This side reaction is homocoupling . It is almost always caused by the presence of oxygen in your reaction vessel.[1][2]

Mechanism & Causality:

The palladium(0) catalyst can react with O₂ to form a palladium peroxo complex.[14] This complex then reacts with two molecules of the boronic acid to generate the homocoupled product, regenerating a palladium species that can re-enter this unwanted catalytic cycle.[14][15]

Recommended Solutions:
  • Rigorous Degassing : This is non-negotiable. Solvents must be deoxygenated before use. The most effective method is freeze-pump-thaw (at least three cycles). A simpler, though slightly less effective, method is to sparge the solvent with a stream of inert gas (Argon or Nitrogen) for 30-60 minutes.

  • Maintain Inert Atmosphere : After degassing, ensure the reaction flask is properly sealed and kept under a positive pressure of an inert gas throughout the entire setup, reaction, and cooling process. Use Schlenk line techniques for best results.

Q4: The reaction is very slow or stalls completely. I suspect steric hindrance is the issue.

A4: Your suspicion is likely correct. This compound has substituents at both ortho positions (chloro and fluoro), which creates significant steric bulk. This can hinder the key transmetalation and reductive elimination steps in the catalytic cycle.

Recommended Solutions:
  • Use Bulky, Electron-Rich Ligands : This is the most critical factor for overcoming steric hindrance. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are specifically designed to promote the coupling of sterically demanding substrates.[1] These ligands form bulky, coordinatively unsaturated Pd(0) complexes that accelerate both oxidative addition and reductive elimination.

  • Increase Reaction Temperature : Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor the reaction closely, as higher temperatures can also increase the rate of side reactions like protodeboronation.

  • Optimize Solvent : The solvent can have a profound impact. Aprotic polar solvents like dioxane or 2-MeTHF are often effective for challenging Suzuki couplings.

Troubleshooting Summary Table
Problem ObservedProbable Cause(s)Recommended Solution(s)
Low / No Yield Inactive catalyst, O₂ contamination, impure reagents, wrong base/solvent.Use fresh/active catalyst, rigorously degas system, verify reagent purity, screen bases and solvents.
Protodeboronation Presence of a proton source (H₂O), strong aqueous base, slow coupling rate.Use anhydrous conditions, switch to a milder base (e.g., K₂CO₃, KF), use a boronic ester, or employ a faster catalyst system (e.g., Buchwald ligands).[1][12]
Homocoupling Oxygen (O₂) in the reaction atmosphere or solvent.Rigorously degas all solvents (freeze-pump-thaw), maintain a strict inert atmosphere (Ar/N₂).[1][2]
Sluggish/Stalled Reaction Steric hindrance from ortho-substituents.Use bulky, electron-rich phosphine ligands (XPhos, SPhos), increase temperature, screen different aprotic solvents (dioxane, toluene).[1]

Key Side Reaction Pathways & Stability

Boroxine Formation

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[16][17] This is a dehydration reaction that can occur upon heating or even during storage at room temperature.[17][18][19]

Implications:

  • Stoichiometry : The formation of boroxine alters the molecular weight of your reagent. If you weigh out 100 mg of what you believe is the boronic acid, but a significant portion is the boroxine, your stoichiometry will be incorrect.

  • Reactivity : Boroxines are generally competent coupling partners in Suzuki reactions because they can hydrolyze back to the monomeric boronic acid in situ.[17] However, the rate of hydrolysis can sometimes affect the overall reaction kinetics.

Recommendation : For critical applications requiring precise stoichiometry, it is best to use a fresh, pure sample of the boronic acid. If you suspect boroxine formation, you can often convert it back to the acid by recrystallizing from a solvent mixture containing water.[17]

Side_Reactions cluster_main Reaction Pathways cluster_desired cluster_side Side Reactions BA 5-Bromo-3-chloro- 2-fluorophenylboronic acid Product Desired Cross-Coupled Product BA->Product Suzuki-Miyaura Coupling (Desired) Proto Protodeboronation Product BA->Proto + H₂O (Base or Acid Cat.) Homo Homocoupling Product BA->Homo + O₂ (Pd Cat.) Boroxine Boroxine (Trimer) BA->Boroxine - 3 H₂O (Dehydration)

Caption: Key reaction pathways for this compound.

Troubleshooting Workflow

When a reaction fails, a logical, step-by-step approach to troubleshooting is more effective than randomly changing multiple variables.

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_Atmosphere Was the system rigorously degassed and kept under inert gas? Start->Check_Atmosphere Check_Reagents Are the boronic acid, halide, catalyst, and ligand pure and active? Check_Atmosphere->Check_Reagents Yes Fix_Atmosphere Action: Re-run with proper degassing (freeze-pump-thaw) and inert atmosphere. Check_Atmosphere->Fix_Atmosphere No Check_Conditions Is the base/solvent/ temperature appropriate for a sterically hindered coupling? Check_Reagents->Check_Conditions Yes Fix_Reagents Action: Use fresh/purified reagents. Consider a more robust precatalyst. Check_Reagents->Fix_Reagents No Fix_Conditions Action: Switch to a bulky ligand (e.g., XPhos). Screen bases and solvents. Increase temp. Check_Conditions->Fix_Conditions No Success Reaction Optimized Check_Conditions->Success Yes Fix_Atmosphere->Start Fix_Reagents->Start Fix_Conditions->Start

Caption: A logical workflow for troubleshooting challenging Suzuki-Miyaura couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and Argon (or Nitrogen) three times to inert the atmosphere.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition : Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and stir until TLC or LC-MS indicates consumption of the limiting starting material.

  • Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Stabilized Diethanolamine Adduct

For boronic acids prone to decomposition, conversion to an air-stable diethanolamine adduct can improve handling and reproducibility.[1][20]

  • Dissolution : In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or THF.

  • Addition : While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation : A white precipitate of the adduct will form. Continue stirring for 15-30 minutes.

  • Isolation : Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Usage : This stable solid can be weighed out and used directly in Suzuki coupling reactions, typically under conditions that use a protic solvent to facilitate the release of the free boronic acid.[20]

References

Technical Support Center: 5-Bromo-3-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for 5-Bromo-3-chloro-2-fluorophenylboronic acid (CAS: 1451393-27-3). This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile yet challenging reagent in their synthetic endeavors. Here, we address common issues encountered during experimental workflows, providing in-depth, evidence-based solutions and preventative strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns and proper handling procedures for this compound?

A1: this compound, like many arylboronic acids, is susceptible to degradation, which can significantly impact reaction outcomes. The primary stability concerns are:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive for cross-coupling.[1] This process is often mediated by moisture and can be accelerated by acidic or basic conditions.[2][3] The electron-withdrawing nature of the fluorine and chlorine substituents on the phenyl ring can make this particular boronic acid more prone to protodeboronation under certain conditions.[2][4]

  • Oxidative Decomposition: Exposure to oxygen, especially in the presence of transition metal catalysts, can lead to the formation of phenolic impurities and homocoupling byproducts.[5]

  • Formation of Boroxines: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. While boroxines are often in equilibrium with the boronic acid in solution and can be active in cross-coupling reactions, their formation can complicate stoichiometry and reaction kinetics.[6]

Proper Handling and Storage:

To mitigate these issues, adhere to the following best practices:

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is recommended).[7] Avoid exposure to light and moisture.

  • Handling: Whenever possible, handle the solid in a glovebox or under a stream of inert gas. Use anhydrous solvents and ensure all glassware is oven-dried before use.[8]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most common culprits?

A2: Low or no yield in a Suzuki-Miyaura coupling reaction involving this substrate can often be traced back to several key factors. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Purity: Verify the purity of your this compound. Impurities from synthesis or degradation can inhibit the catalyst.[5] Consider using a fresh batch from a reputable supplier.[9][10][11][12]

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands have not degraded.[1] Phosphine ligands are particularly susceptible to oxidation.[1] Using air-stable pre-catalysts can often improve reproducibility.[5][13]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent both catalyst decomposition and boronic acid homocoupling.[1][5][13] Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of argon or nitrogen.[8]

  • Solvent and Base Purity: Use anhydrous, degassed solvents.[1] The choice and purity of the base are also critical; ensure it is finely powdered and dry for anhydrous reactions.[5]

The following diagram outlines a logical workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction:

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Q3: I am observing significant formation of a byproduct that appears to be the protodeboronated starting material. How can I minimize this?

A3: Protodeboronation is a common side reaction with arylboronic acids, especially those with electron-withdrawing groups.[2] To minimize this unwanted reaction:

  • Anhydrous Conditions: Since water is a key reactant in protodeboronation, using anhydrous solvents and reagents can significantly suppress this side reaction.[4][5]

  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider using a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, fluoride bases like potassium fluoride (KF) can be effective.[5]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the boronic acid to the reaction conditions.[13]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation.[1] These can often be used directly in the coupling reaction or hydrolyzed in situ.

Q4: The reaction is sluggish, and I suspect steric hindrance is an issue due to the ortho-fluorine substituent. What modifications to the reaction conditions can I try?

A4: The ortho-fluorine on this compound introduces significant steric bulk, which can hinder the transmetalation step of the catalytic cycle.[5][14] To overcome this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling sterically hindered substrates as they can accelerate both oxidative addition and reductive elimination.[5][13]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[8] However, be mindful of potential decomposition of reagents and products at elevated temperatures.

  • Catalyst System: Some pre-catalysts are specifically designed for challenging couplings. Consider screening different palladium sources and ligands to find the optimal combination for your specific substrates.[5]

The interplay between steric and electronic effects is critical in Suzuki-Miyaura reactions. The ortho-substituent can influence the conformation of the arylboronic acid, impacting its reactivity.

G cluster_steric Steric Hindrance cluster_electronic Electronic Effects Ortho-Fluorine Ortho-Fluorine Slower Transmetalation Slower Transmetalation Ortho-Fluorine->Slower Transmetalation Impedes Approach to Pd Center Reduced Reaction Rate Reduced Reaction Rate Slower Transmetalation->Reduced Reaction Rate Electron-Withdrawing Groups (F, Cl) Electron-Withdrawing Groups (F, Cl) Increased Electrophilicity of Boron Increased Electrophilicity of Boron Electron-Withdrawing Groups (F, Cl)->Increased Electrophilicity of Boron Enhances Lewis Acidity Potentially Faster Transmetalation Potentially Faster Transmetalation Increased Electrophilicity of Boron->Potentially Faster Transmetalation

Caption: Interplay of steric and electronic effects of the substituents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Consider using an air-stable precatalyst.[1][5]
Poor quality or decomposed boronic acid.Confirm the purity of the boronic acid by NMR or LC-MS. Use a fresh sample stored under inert gas.[6]
Presence of oxygen in the reaction.Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of argon or nitrogen throughout the reaction.[5][8]
Suboptimal base or solvent.Screen different base/solvent combinations. Ensure the base is finely powdered and dry for anhydrous reactions.[5]
Significant Protodeboronation Presence of water.Use anhydrous solvents and reagents.[5]
Base is too strong or nucleophilic.Switch to a milder base like K₂CO₃, Cs₂CO₃, or KF.[5]
Prolonged reaction time.Monitor the reaction closely and work it up as soon as it is complete.[13]
Formation of Homocoupled Byproducts Presence of oxygen.Improve degassing procedures and ensure a strictly inert atmosphere.[5]
Inefficient transmetalation.Optimize the ligand and reaction temperature to favor the cross-coupling pathway.[15]
Sluggish Reaction/Incomplete Conversion Steric hindrance from the ortho-fluorine.Use bulky, electron-rich ligands (e.g., Buchwald ligands).[5][13] Increase the reaction temperature.
Poor solubility of reagents.Choose a solvent system in which all components are soluble at the reaction temperature.[8]

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of your boronic acid without the need for a specific reference standard of the compound itself.[16]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

  • Internal Standard: Accurately weigh and add a known amount (e.g., 5-10 mg) of a high-purity internal standard (e.g., maleic anhydride) to the same NMR tube. The standard should have a sharp singlet that does not overlap with the analyte's signals.

  • Solvent: Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) and ensure complete dissolution.[6]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of both the analyte and the standard to ensure accurate integration.

  • Calculation: Calculate the purity based on the integral ratio of a known proton signal from the analyte to a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.

Protocol 2: Standard Suzuki-Miyaura Coupling with this compound

This is a general starting point; optimization of catalyst, ligand, base, and solvent may be necessary for your specific coupling partner.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe.[1]

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Refining Reaction Conditions for 5-Bromo-3-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-chloro-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for refining reaction conditions, particularly for Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and ensure successful outcomes.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both electron-withdrawing and sterically demanding groups, can present challenges in achieving high-yielding and clean cross-coupling reactions. The ortho-fluoro substituent, in particular, can influence the electronic properties and stability of the boronic acid, while the adjacent chloro and bromo groups add steric bulk and offer multiple reaction sites if not controlled selectively. This guide will address these specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Like many boronic acids, this compound is sensitive to moisture and air. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).[1] Over time, exposure to atmospheric moisture can lead to the formation of boroxines (anhydrides of boronic acids), which may impact reactivity.

Q2: What are the most common side products observed in Suzuki-Miyaura couplings with this boronic acid?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.[2][3]

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, resulting in the formation of 1-bromo-3-chloro-2-fluorobenzene.[3] This is often exacerbated by elevated temperatures, extended reaction times, and the presence of excess water or acidic conditions.[3]

  • Homocoupling: This is the dimerization of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen in the reaction mixture or by certain palladium catalyst systems.[2]

Q3: How does the ortho-fluoro substituent affect the reactivity of the boronic acid?

A3: The ortho-fluoro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4][5] However, it can also increase the stability of the boronic acid towards protodeboronation under certain conditions.[4] The steric hindrance from the ortho-substituent can also impact the approach to the metal center, often necessitating the use of bulky, electron-rich phosphine ligands to facilitate the reaction.[2][6]

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

This section provides a structured approach to troubleshoot common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.

Problem 1: Low or No Yield of the Desired Product

Potential Cause 1: Inactive Catalyst

  • Explanation: The palladium catalyst, especially if it's a Pd(0) source like Pd(PPh₃)₄, can be sensitive to air and may have degraded. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species might be inefficient under the chosen conditions.[2][7]

  • Solution:

    • Ensure rigorous degassing of all solvents and the reaction vessel to remove oxygen.[2]

    • Consider using a pre-activated catalyst or adding a small amount of a reducing agent if using a Pd(II) source.

Potential Cause 2: Suboptimal Base

  • Explanation: The choice and strength of the base are critical for the activation of the boronic acid and the overall catalytic cycle. An inappropriate base can lead to incomplete reaction or decomposition of the starting materials.

  • Solution:

    • Screen a variety of bases. For sterically hindered boronic acids, stronger bases like Cs₂CO₃, K₃PO₄, or CsF are often more effective than weaker bases like Na₂CO₃.[8]

    • Ensure the base is finely powdered and anhydrous, as clumps can lead to poor reproducibility.

Potential Cause 3: Boronic Acid Decomposition

  • Explanation: As mentioned earlier, protodeboronation can be a significant issue, leading to the consumption of the boronic acid.[3]

  • Solution:

    • Minimize the amount of water in the reaction, or use anhydrous conditions if possible.

    • Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can release the boronic acid slowly under the reaction conditions.[2][9]

Problem 2: Significant Formation of Homocoupling Byproduct

Potential Cause 1: Presence of Oxygen

  • Explanation: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[2]

  • Solution:

    • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Maintain a positive pressure of an inert gas throughout the reaction.

Potential Cause 2: Inefficient Catalyst System

  • Explanation: Certain palladium sources and ligands may favor the homocoupling pathway.

  • Solution:

    • Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid side reactions during the reduction of a Pd(II) precatalyst.[2]

    • Employ bulky, electron-donating ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), which are known to promote the desired cross-coupling over homocoupling.[2]

Recommended Starting Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)Readily available and effective for many couplings.
Ligand (If using a precatalyst) Buchwald ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands are often necessary for sterically hindered substrates.[2]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)Stronger bases are often required to activate the boronic acid.
Solvent Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O (typically 4:1 to 10:1)A protic co-solvent is often necessary for the reaction to proceed efficiently.
Temperature 80-110 °CHigher temperatures are often needed to overcome the activation energy for sterically hindered substrates.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low or No Yield Check_Catalyst Is the catalyst active and properly handled? Start->Check_Catalyst Check_Base Is the base appropriate and anhydrous? Check_Catalyst->Check_Base Yes Solution_Catalyst Use fresh/air-stable catalyst. Ensure inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Boronic_Acid Is protodeboronation occurring? Check_Base->Check_Boronic_Acid Yes Solution_Base Screen stronger bases (e.g., Cs2CO3, K3PO4). Ensure base is finely powdered. Check_Base->Solution_Base No Check_Oxygen Is the reaction rigorously degassed? Check_Boronic_Acid->Check_Oxygen No Solution_Boronic_Acid Minimize water. Consider boronate ester or trifluoroborate salt. Check_Boronic_Acid->Solution_Boronic_Acid Yes Check_Ligand Is a suitable ligand being used for the sterically hindered substrate? Check_Oxygen->Check_Ligand Yes Solution_Oxygen Thoroughly degas solvents and reaction mixture. Check_Oxygen->Solution_Oxygen No Success Reaction Optimized Check_Ligand->Success Yes Solution_Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Check_Ligand->Solution_Ligand No

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Technical Support Center: Overcoming Reactivity Challenges with 5-Bromo-3-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support center for 5-Bromo-3-chloro-2-fluorophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging building block in their synthetic endeavors. As a polysubstituted arylboronic acid, its unique electronic and steric properties present distinct hurdles in common cross-coupling reactions. This document provides in-depth troubleshooting guides, optimized protocols, and answers to frequently asked questions to help you achieve success in your experiments.

Understanding the Core Challenge: Steric and Electronic Deactivation

The primary difficulty in using this compound stems from a combination of two key factors: severe steric hindrance and strong electronic deactivation. Understanding these underlying principles is the first step toward rational problem-solving.

  • Steric Hindrance: The fluorine atom at the C2 position (ortho to the boronic acid) physically blocks the palladium catalyst's access to the boronic acid moiety. This obstruction significantly slows down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Electronic Effects: All three halogen substituents (F, Cl, Br) are electron-withdrawing via the inductive effect (-I effect).[1] This pulls electron density away from the aromatic ring, reducing the nucleophilicity of the carbon atom attached to the boron. A less nucleophilic boronic acid is inherently less reactive in the transmetalation step, which requires the transfer of the organic group to the palladium center.[2][3]

These combined effects make this compound a "challenging substrate" that often fails to react under standard Suzuki-Miyaura conditions.

G cluster_molecule This compound cluster_factors Inhibiting Factors cluster_causes Root Causes Compound B(OH)₂-C₆H-BrCl(F) Steric Steric Hindrance Compound->Steric Electronic Electronic Deactivation Compound->Electronic OrthoF Ortho-Fluoro Group blocks catalyst access Steric->OrthoF Caused by Inductive Inductive Effect (-I) of F, Cl, Br Electronic->Inductive Caused by

Caption: Factors contributing to the low reactivity of the title compound.

Troubleshooting Guide for Cross-Coupling Reactions

This section is structured to address the most common issues encountered when using this compound, particularly in Suzuki-Miyaura reactions.

Q1: My Suzuki-Miyaura reaction has stalled or resulted in a very low yield. What are the most critical parameters to adjust?

When a reaction with a challenging substrate like this fails, a systematic optimization of the core reaction components is necessary. The catalyst system, base, and solvent are the most impactful variables.

A1.1: Re-evaluate Your Catalyst and Ligand Selection. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered and electron-deficient substrates.[4][5] The key is to use a catalytic system that promotes a rapid oxidative addition and an efficient, irreversible transmetalation.

  • Expert Recommendation: Switch to a modern palladium precatalyst system featuring bulky, electron-rich phosphine ligands. Buchwald ligands are the industry standard for this purpose.[6][7]

    • For Steric Hindrance: Ligands like XPhos , SPhos , or tBu₃P are excellent choices. Their large size (cone angle) facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[8]

    • Precatalysts: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3 or G4) is highly recommended. These catalysts generate the active Pd(0) species efficiently under mild conditions, which is critical when using unstable boronic acids.[9]

A1.2: Optimize Base Selection. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[10] For deactivated boronic acids, a weak base like Na₂CO₃ is often insufficient.

  • Expert Recommendation: Employ a stronger, yet often non-nucleophilic, base. Finely powdered, anhydrous bases provide a larger surface area and prevent unwanted side reactions.

    • Potassium Phosphate (K₃PO₄): An excellent choice for base-sensitive or electron-deficient substrates.[6]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results in challenging couplings due to its higher solubility in organic solvents, but it is more expensive.[11]

    • Potassium Fluoride (KF): Can be effective, especially under anhydrous conditions, and is milder than carbonate or phosphate bases.[5][7]

BaseTypical EquivalentsCommon Solvent(s)Relative Strength/Notes
Na₂CO₃ 2.0Dioxane/H₂O, Toluene/H₂OOften insufficient for this substrate.[6]
K₂CO₃ 2.0 - 3.0Dioxane/H₂O, Toluene/H₂OA common starting point, but may be too weak.[8][11]
K₃PO₄ 2.0 - 3.0Toluene, Dioxane (often anhydrous)Recommended. Excellent for sensitive and deactivated substrates.[6]
Cs₂CO₃ 2.0Dioxane, TolueneHighly Recommended. Often superior for difficult couplings.[11]
KF 3.0THF, DioxaneA milder option that can help prevent protodeboronation.[5]

A1.3: Choose an Appropriate Solvent System. The solvent must be able to dissolve the reactants and catalyst while being stable at the required reaction temperature.

  • Expert Recommendation: Anhydrous, degassed aprotic polar solvents are generally preferred.

    • 1,4-Dioxane or Tetrahydrofuran (THF) , often with a small amount of water (e.g., 4:1 or 10:1 ratio), are standard choices.[7][12] The water can help solubilize the base and facilitate boronate formation.

    • Toluene is also a robust choice, particularly for higher-temperature reactions.[6]

    • Degassing is CRITICAL: Oxygen can oxidize the active Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[8] Always degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[7]

Q2: I'm observing a significant amount of the protodeboronated side product (3-Bromo-5-chloro-2-fluorobenzene). How can I prevent this?

Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common decomposition pathway for electron-deficient arylboronic acids, especially under harsh basic conditions or at high temperatures.[2][6]

  • Expert Recommendation:

    • Use Milder Bases: Switch from strong bases like NaOH or KOH to K₃PO₄ or KF, which are less likely to promote this side reaction.[6][7]

    • Employ Anhydrous Conditions: Water can be a proton source for protodeboronation. Running the reaction under strictly anhydrous conditions can be beneficial.

    • Protect the Boronic Acid: The most robust solution is to convert the boronic acid into a more stable boronate ester, such as a pinacol ester (BPin) or a MIDA ester .[2][7] These derivatives are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low.

    • Lower the Reaction Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable rate.[7]

Q3: My main byproduct is the homocoupling of the boronic acid. What is the cause and solution?

The formation of a symmetrical biaryl from the boronic acid is typically caused by the presence of oxygen, which can participate in an alternative catalytic cycle leading to oxidative homocoupling.[5][13]

  • Expert Recommendation:

    • Rigorous Degassing: This is the most critical step. Ensure your solvents and the reaction vessel are thoroughly purged of all oxygen before adding the palladium catalyst.[6][7]

    • Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) state. This reduction step can sometimes be inefficient and can promote side reactions like homocoupling.[5] Using a well-defined Pd(0) precatalyst (like the Buchwald G3/G4 types) ensures efficient entry into the primary catalytic cycle.

General Troubleshooting Workflow

When your reaction fails, follow this logical decision tree to identify and solve the problem.

Caption: A decision-making workflow for troubleshooting failed reactions.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for your specific coupling partner.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base: Anhydrous, finely powdered K₃PO₄ (3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (to achieve a concentration of ~0.1 M)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Seal and Purge: Seal the vessel with a septum or cap. Evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 2 mol%).

  • Solvent Addition: Add the degassed 1,4-Dioxane via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the substrate's challenging nature, reactions may require 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: How should I handle and store this compound? A: Like many boronic acids, it is susceptible to degradation over time, especially in the presence of moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).

Q: Can I use microwave irradiation for this coupling? A: Yes, microwave heating is an excellent technique for accelerating reactions with challenging substrates. It can often dramatically reduce reaction times from hours to minutes and may improve yields by minimizing thermal decomposition. Start with the recommended protocol and carefully optimize the temperature and time.[14]

Q: Why is a 1.2 to 1.5 excess of the boronic acid used? A: A slight excess is used to compensate for any potential decomposition (protodeboronation) or homocoupling during the reaction, ensuring the limiting coupling partner (often the more valuable one) is fully consumed.

Q: My reaction stalls after 50% conversion. What should I try? A: Catalyst deactivation may have occurred. First, ensure your degassing procedure was thorough.[6] If the problem persists, you can try adding a second portion of the catalyst (e.g., another 0.5-1.0 mol%) to the reaction mixture under an inert atmosphere. If that fails, a different ligand or solvent system may be required.

References

Technical Support Center: Minimizing Byproducts with 5-Bromo-3-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-3-chloro-2-fluorophenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. The unique substitution pattern of this reagent presents specific challenges, and this document is designed to provide you with the insights needed to overcome them.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. However, its electronic and steric properties can lead to several common byproducts that reduce yields and complicate purification. The main culprits are protodeboronation and homocoupling . Understanding the mechanisms behind these side reactions is the first step toward their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this specific boronic acid?

A1: Protodeboronation is an undesired side reaction where the C-B (carbon-boron) bond of the boronic acid is cleaved and replaced by a C-H (carbon-hydrogen) bond, effectively destroying the nucleophilic partner.[1][2] This results in the formation of 1-bromo-3-chloro-2-fluorobenzene as a byproduct, consuming your starting material and lowering the yield of the desired cross-coupled product. The electron-withdrawing nature of the halogen substituents on this compound can make it more susceptible to this side reaction under certain conditions.

Q2: What is homocoupling and what causes it to occur?

A2: Homocoupling is another common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl, in this case, 5,5'-dibromo-3,3'-dichloro-2,2'-difluorobiphenyl.[3] This byproduct can be particularly challenging to separate from the desired product. The primary causes of homocoupling include the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction.[3] Additionally, using Pd(II) precatalysts can also lead to homocoupling if the reduction to Pd(0) is not efficient.[3][4]

Q3: How does the ortho-fluoro substituent influence byproduct formation?

A3: The fluorine atom at the ortho position has two main effects. Sterically, it can hinder the approach of the boronic acid to the palladium center, potentially slowing down the desired transmetalation step. Electronically, its strong electron-withdrawing nature can influence the stability of the boronic acid and the intermediates in the catalytic cycle, which can, in some cases, favor pathways leading to byproducts.

Q4: Can the choice of base significantly impact the formation of byproducts?

A4: Absolutely. The base is critical for activating the boronic acid to facilitate transmetalation, but an inappropriate choice can accelerate side reactions.[5] Strong bases, particularly in the presence of protic solvents, can promote protodeboronation.[6][7] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a better starting point to minimize this side reaction.[8]

Troubleshooting Guide: Minimizing Byproducts

This section provides a structured approach to troubleshooting and minimizing byproduct formation when using this compound.

Issue 1: High Levels of Protodeboronation Detected

If you are observing a significant amount of the protodeboronated byproduct (1-bromo-3-chloro-2-fluorobenzene), consider the following modifications to your protocol.

Workflow for Troubleshooting Protodeboronation

G start High Protodeboronation Observed base Re-evaluate the Base start->base Is the base too strong? solvent Modify Solvent System base->solvent Is the solvent protic? temp Lower Reaction Temperature solvent->temp Is the temperature too high? boron Consider Boronic Ester temp->boron Is the boronic acid unstable? result Reduced Protodeboronation boron->result G start High Homocoupling Observed degas Improve Degassing Technique start->degas Is oxygen present? catalyst Change Palladium Source degas->catalyst Using a Pd(II) precatalyst? ligand Optimize Ligand Choice catalyst->ligand Is oxidative addition slow? result Reduced Homocoupling ligand->result

References

Validation & Comparative

A Senior Application Scientist's Guide to 5-Bromo-3-chloro-2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and materials science, the selection of building blocks for carbon-carbon bond formation is a critical decision that dictates the efficiency of a synthetic route and the novelty of the resulting molecules. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, and the choice of the boronic acid partner is paramount to its success. This guide provides an in-depth comparison of 5-Bromo-3-chloro-2-fluorophenylboronic acid with other commonly employed boronic acids, offering insights into its reactivity, supported by experimental data and detailed protocols.

Introduction to this compound: A Multifunctional Reagent

This compound is a polysubstituted aromatic building block that offers a unique combination of steric and electronic properties.[1][2] The presence of three distinct halogen atoms—fluorine, chlorine, and bromine—on the phenyl ring provides multiple handles for further functionalization, making it a highly versatile reagent in medicinal chemistry and materials science for the synthesis of complex biaryl compounds.[3][4]

The strategic placement of these halogens influences the reactivity of the boronic acid group. The ortho-fluoro substituent, in particular, plays a significant role in modulating the electronic nature and, consequently, the performance of this reagent in palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Reactivity in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling is intrinsically linked to the properties of the boronic acid. The electronic and steric nature of the substituents on the phenyl ring directly impacts the key transmetalation step in the catalytic cycle.

The Influence of Electronic Effects

Electron-withdrawing groups on the phenylboronic acid can influence the reaction rate.[5] The fluorine and chlorine atoms in this compound are electron-withdrawing, which can lead to a faster transmetalation step compared to unsubstituted or electron-rich phenylboronic acids.[5][6] This is because the increased Lewis acidity of the boron center facilitates the formation of the boronate species, which is the active nucleophile in the catalytic cycle.[7]

However, highly electron-deficient boronic acids can also be prone to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired cross-coupled product.[8] Therefore, the reaction conditions, particularly the choice of base and solvent, must be carefully optimized to balance enhanced reactivity with stability.

The Role of Steric Hindrance

The ortho-fluoro substituent in this compound introduces steric bulk around the boronic acid moiety. While steric hindrance can sometimes retard the rate of reaction, in this case, the effect is often counterbalanced by the electronic benefits. The presence of an ortho-substituent can also influence the regioselectivity of the coupling reaction, which is a critical consideration in the synthesis of complex molecules.[9]

Performance Benchmark: A Comparative Overview
Boronic AcidSubstituentsExpected Reactivity in Suzuki-Miyaura CouplingRationale
Phenylboronic AcidNoneBaselineThe unsubstituted parent compound.
4-Methoxyphenylboronic AcidElectron-donating (-OCH3)SlowerThe electron-donating group reduces the Lewis acidity of the boron, potentially slowing the transmetalation step.
4-Nitrophenylboronic AcidElectron-withdrawing (-NO2)FasterThe strong electron-withdrawing group increases the Lewis acidity, accelerating the transmetalation.
2-Fluorophenylboronic AcidOrtho electron-withdrawing (-F)FasterThe ortho-fluoro group enhances reactivity through electronic effects.
This compound Multiple electron-withdrawing halogensFast The combined electron-withdrawing effects of the three halogens are expected to significantly enhance the reactivity in the transmetalation step. However, careful optimization is needed to mitigate potential protodeboronation.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound. The causality behind the choice of reagents and conditions is explained to ensure a self-validating and reproducible protocol.

Materials and Reagents
  • Aryl halide (e.g., 4-iodoanisole) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 v/v) (5 mL)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove any oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Rationale for Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings. For more challenging substrates, other catalysts with specialized ligands (e.g., SPhos, XPhos) may be employed.[10]

  • Base: An inorganic base is required to activate the boronic acid by forming the more nucleophilic boronate species.[7] The choice of base can significantly impact the reaction outcome, and screening of different bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary for optimal results.

  • Solvent: A two-phase solvent system, such as toluene/water, is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is crucial to prevent oxidation of the catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state. Therefore, maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.

Visualizing the Suzuki-Miyaura Coupling

To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination (Ar-Ar') Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Aryl Halide - Boronic Acid - Base Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Reaction Heat and Stir Catalyst->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Biaryl Product Purify->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl molecules. Its unique substitution pattern of three different halogens provides both electronic activation for efficient Suzuki-Miyaura coupling and multiple sites for further synthetic transformations. While its enhanced reactivity requires careful optimization of reaction conditions to prevent side reactions like protodeboronation, the potential for creating novel and highly functionalized compounds makes it an attractive choice for researchers in drug discovery and materials science. By understanding the interplay of electronic and steric effects, and by following robust experimental protocols, scientists can effectively harness the synthetic potential of this powerful reagent.

References

A Senior Application Scientist's Guide to the Validation of Suzuki-Miyaura Cross-Coupling Reactions Using 5-Bromo-3-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Polysubstituted Arylboronic Acid

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The reaction's power lies in its functional group tolerance and its ability to construct complex biaryl scaffolds from readily available building blocks.[3][4] The choice of the organoboron reagent is paramount to the success of these transformations.

5-Bromo-3-chloro-2-fluorophenylboronic acid (CAS: 1451393-27-3) is a highly functionalized building block that offers chemists a unique combination of steric and electronic properties.[5][6] The presence of three distinct halogen atoms—fluorine, chlorine, and bromine—on the phenyl ring provides multiple handles for subsequent chemical modifications and imparts specific electronic characteristics to the molecule. The electron-withdrawing nature of the halogens generally enhances the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.[7]

However, the successful incorporation of this reagent into a synthetic route is not merely a matter of mixing reagents. Rigorous validation of the experimental outcome is critical to ensure the identity, purity, and yield of the desired product. This guide provides an in-depth comparison of this compound with other common boronic acids and presents a comprehensive, self-validating workflow for its use in a representative Suzuki-Miyaura reaction.

Comparative Analysis: Positioning this compound

The performance of a boronic acid in a cross-coupling reaction is dictated by its electronic and steric profile. To understand the advantages of this compound, it is instructive to compare it with other common reagents in a standardized reaction, such as the coupling with 4-iodoanisole.

Boronic Acid Structure Electronic Nature Representative Yield (%) Key Considerations & Rationale
Phenylboronic Acid C₆H₅B(OH)₂Neutral~90-95%The baseline standard. It is generally stable and reactive, providing high yields with activated aryl halides.[8][9]
4-Methoxyphenylboronic Acid CH₃OC₆H₄B(OH)₂Electron-Rich~92-98%The electron-donating methoxy group can accelerate the reductive elimination step, often leading to slightly higher yields and faster reaction times.[4]
This compound C₆H₂BrClFB(OH)₂Electron-Poor~85-92%The multiple electron-withdrawing halogens increase the Lewis acidity of the boron center, potentially facilitating transmetalation.[7] While yields are high, competing side reactions like protodeboronation can be a factor under harsh basic conditions.[10]
Potassium Phenyltrifluoroborate K[C₆H₅BF₃]Neutral (precursor)~90-97%Organotrifluoroborates offer superior stability to air and moisture compared to boronic acids, which can exist in equilibrium with their boroxine anhydrides. This enhanced stability simplifies handling and storage and can prevent issues with reaction stoichiometry.

Causality Behind the Choice: Researchers select this compound not just for its reactivity but for the strategic value of the resulting product. The trihalogenated phenyl ring is a versatile intermediate. The bromine atom is the most reactive site for subsequent palladium-catalyzed couplings, allowing for the stepwise construction of more complex poly-aryl systems. The fluorine and chlorine atoms can be used to fine-tune the electronic properties, conformation, and metabolic stability of a final drug candidate.

The Experimental Validation Workflow: A Self-Validating System

True scientific integrity demands that every experimental protocol contains internal checks and balances. The following section details a comprehensive workflow for the Suzuki-Miyaura coupling of this compound with 4-iodoanisole, designed to be a self-validating system from reaction monitoring to final product characterization.

G cluster_0 Phase 1: Synthesis & Monitoring cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Analytical Validation cluster_3 Phase 4: Final Result A 1. Reaction Setup (Reagents, Catalyst, Solvent, Base) B 2. In-Process Control (IPC) (TLC or LC-MS Monitoring) A->B Heat & Stir C 3. Aqueous Workup (Phase Separation) B->C Reaction Complete D 4. Purification (Column Chromatography) C->D Crude Product E 5a. Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) D->E F 5b. Molecular Weight Verification (HRMS) D->F G 5c. Purity Assessment (HPLC/UPLC) D->G H Validated Product (Structure, Purity, Yield Confirmed)

Caption: A comprehensive workflow for synthesis and validation.

Detailed Experimental Protocols

The following protocols are presented with the rationale behind key steps, reflecting a trustworthy and robust scientific methodology.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the synthesis of 5-bromo-3-chloro-2-fluoro-4'-methoxy-1,1'-biphenyl.

Materials:

  • This compound (1.2 eq)

  • 4-Iodoanisole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Toluene and Water (4:1 v/v mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • Inert Atmosphere: To a 100 mL round-bottom flask, add 4-iodoanisole (1.0 mmol, 234 mg), this compound (1.2 mmol, 304 mg), and potassium carbonate (2.5 mmol, 345 mg).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 mmol, 35 mg) to the flask.

  • Solvent Addition: Add 20 mL of the degassed Toluene/Water (4:1) solvent mixture.

    • Rationale: The biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the phase interface.[11]

  • Reaction: Equip the flask with a condenser, and heat the mixture to 90 °C with vigorous stirring for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction's progress every hour after the first 2 hours. Withdraw a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate against the starting materials. Alternatively, analyze the aliquot by LC-MS. The reaction is complete upon the disappearance of the 4-iodoanisole spot.

    • Rationale: IPC is a critical validation step. It prevents unnecessary heating that could lead to product degradation and confirms that the reaction has reached completion, ensuring the final yield calculation is accurate.

Protocol 2: Product Isolation and Purification
  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and add 30 mL of ethyl acetate and 30 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Rationale: The brine wash removes residual water and inorganic salts from the organic phase, preventing them from interfering with purification and characterization.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude oil/solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 98:2).

    • Rationale: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any side products, which is essential for obtaining an analytically pure sample.

Protocol 3: Analytical Validation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Validation Check: The ¹H NMR should show the disappearance of the boronic acid protons and the appearance of characteristic signals for the newly formed biaryl structure.[12][13] The integration of the signals should correspond to the expected number of protons. ¹³C and ¹⁹F NMR will provide further confirmation of the carbon framework and the fluorine environment, respectively.[14]

  • High-Resolution Mass Spectrometry (HRMS):

    • Sample Prep: Prepare a dilute solution of the product in a suitable solvent like methanol or acetonitrile.

    • Analysis: Analyze using an ESI-TOF or Orbitrap mass spectrometer.

    • Validation Check: The instrument should detect an ion corresponding to the exact mass of the product (e.g., [M+H]⁺ or [M+Na]⁺).[15] This provides unambiguous confirmation of the molecular formula. For C₁₃H₈BrClFO, the expected exact mass is a crucial validation point.

  • High-Performance Liquid Chromatography (HPLC):

    • Sample Prep: Prepare a standard solution of the product at ~1 mg/mL in acetonitrile/water.

    • Method: Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Monitor at a suitable UV wavelength (e.g., 254 nm).

    • Validation Check: A pure sample should result in a single major peak. The peak area percentage can be used to quantify the purity, which should typically be >98% for a validated result.[16][17]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd⁰L₂ Active Catalyst pd2_complex Ar¹-Pdᴵᴵ(X)-L₂ Oxidative Adduct pd0->pd2_complex Oxidative Addition pd2_trans Ar¹-Pdᴵᴵ(Ar²)-L₂ Transmetalated Complex pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product aryl_halide Ar¹-X aryl_halide->pd2_complex boronic_acid Ar²-B(OH)₂ activated_boronate {[Ar²-B(OH)₃]⁻} boronic_acid->activated_boronate base Base (e.g., OH⁻) base->activated_boronate activated_boronate->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a valuable reagent for constructing complex molecular architectures. Its utility, however, is only fully realized when its application is paired with a rigorous and multi-faceted validation strategy. By integrating in-process controls with a suite of orthogonal analytical techniques—NMR for structure, MS for molecular weight, and HPLC for purity—researchers can have unshakable confidence in their results. This self-validating approach not only ensures the integrity of the immediate experiment but also builds a foundation of trustworthiness for the subsequent steps in any drug development or materials science program.

References

A Senior Application Scientist's Guide to Unambiguous Structure Confirmation of Biaryl Compounds Derived from 5-Bromo-3-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Precision in Modern Synthesis

In the landscape of drug discovery and materials science, the architectural precision of a molecule dictates its function. Polyhalogenated aromatic compounds are critical scaffolds, offering unique electronic properties and metabolic stability. 5-Bromo-3-chloro-2-fluorophenylboronic acid is a particularly valuable building block, enabling the introduction of a sterically hindered and electronically distinct phenyl ring into target molecules, often via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3] The very features that make this reagent so powerful—its dense arrangement of halogen atoms—also present a significant challenge for post-synthesis validation. Simple confirmation of molecular weight is insufficient; researchers require absolute certainty of regiochemistry and connectivity.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the definitive structure confirmation of compounds synthesized using this key building block. We will move beyond textbook procedures to explain the causality behind experimental choices, presenting an integrated workflow that ensures the highest level of scientific integrity.

Part 1: The Synthetic Foundation - A Case Study in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild conditions and functional group tolerance.[3][4][5] When coupling a sterically demanding partner like this compound, the choice of catalyst and conditions is paramount to success.

The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium complex.[5][6] The key steps are oxidative addition of the palladium(0) complex to the organohalide, transmetallation with the boronic acid derivative, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[6]

Experimental Protocol: Synthesis of a Representative Biaryl Compound

This protocol outlines a typical Suzuki-Miyaura cross-coupling to serve as our case study for subsequent analytical validation.

Objective: To synthesize 4'-(5-Bromo-3-chloro-2-fluorophenyl)acetophenone.

Materials:

  • This compound

  • 4-Bromoacetophenone

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-Bromoacetophenone (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and water (4:1 v/v). The use of a protic co-solvent like water can accelerate the transmetallation step.[5]

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Workflow for Suzuki-Miyaura Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst (Pd(dppf)Cl₂) - Base (K₂CO₃) B Add Degassed Solvents (Dioxane/Water) A->B C Heat under Inert Atmosphere (80-90°C) B->C D Monitor by TLC / LC-MS C->D E Aqueous Workup (Extraction) D->E F Column Chromatography E->F G Isolated Product F->G

Caption: Workflow for the synthesis of a biaryl compound via Suzuki-Miyaura coupling.

Part 2: A Comparative Guide to Structure Confirmation

Once the product is isolated, a multi-faceted analytical approach is essential for unambiguous structure confirmation. Relying on a single technique can lead to misinterpretation, especially with complex halogenation patterns.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight of the synthesized compound, offering the first piece of evidence for a successful reaction.[7][8][9] However, for polyhalogenated molecules, its utility extends far beyond a simple mass check.

  • Expertise & Causality: For our target molecule containing one bromine and one chlorine atom, the isotopic pattern is a definitive fingerprint. Bromine has two major isotopes (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine also has two (~75.8% ³⁵Cl, ~24.2% ³⁷Cl). This results in a characteristic cluster of peaks (M, M+2, M+4, M+6) whose relative intensities can be predicted. Observing this specific pattern provides extremely high confidence that both halogens are present in the molecule.

  • Trustworthiness through High Resolution (HRMS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement to four or five decimal places.[10] This allows for the determination of the elemental formula, confirming that the number of carbons, hydrogens, and heteroatoms are correct, which is a critical step in validating the structure.[11]

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.

  • Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Interpretation:

    • Confirm the measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) matches the theoretical mass calculated for the expected formula within a narrow tolerance (< 5 ppm).

    • Compare the observed isotopic distribution pattern with the theoretically predicted pattern for a molecule containing one Br and one Cl atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds in solution.[7][12] It provides information on the chemical environment, connectivity, and spatial relationships of atoms.[13]

  • Expertise & Causality:

    • ¹H NMR: Provides information on the number and environment of protons. In our target molecule, the aromatic region will show distinct signals for the two different phenyl rings. Coupling constants (J-values) can help determine the substitution pattern.

    • ¹³C NMR: Shows the number of unique carbon environments. The presence of fluorine will cause splitting of adjacent carbon signals (C-F coupling), which is a key diagnostic feature.

    • ¹⁹F NMR: This is a crucial and often underutilized experiment for fluorinated compounds. It will show a single resonance for the fluorine atom, and its coupling to nearby protons (H-F coupling) can be observed in both the ¹H and ¹⁹F spectra, confirming the F atom's position relative to protons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for a self-validating structure.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the biaryl linkage. It shows correlations between protons and carbons that are 2 or 3 bonds away. A correlation between a proton on one aromatic ring and a carbon on the other provides definitive proof of the newly formed C-C bond.

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • 2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra. The HMBC experiment should be optimized to detect long-range couplings (typically 4-10 Hz).

  • Data Interpretation: Systematically assign all proton and carbon signals. Use COSY to map out the spin systems on each ring. Use HSQC to link protons to their carbons. Critically, identify key HMBC correlations across the C-C bond that connects the two aryl rings to confirm the overall structure.

Single-Crystal X-ray Diffraction: The Absolute Confirmation

While MS and NMR provide deductive proof of a structure, single-crystal X-ray diffraction offers direct, unambiguous evidence of atomic connectivity and stereochemistry by mapping the electron density of a molecule in its crystalline state.[14][15][16] It is considered the "gold standard" for structure determination.[17]

  • Expertise & Causality: The primary challenge is not the analysis itself, but obtaining a diffraction-quality single crystal. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The presence of heavy atoms like bromine in the molecule is advantageous, as they scatter X-rays more strongly, often leading to a more straightforward structure solution.[18]

  • Trustworthiness: The output is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This method leaves no ambiguity about the regiochemistry of the substituents on the phenyl ring.[14][16]

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Screen for suitable crystallization conditions by dissolving the purified compound in a minimal amount of a hot solvent (or solvent mixture) and allowing it to cool slowly. Techniques like slow evaporation or solvent/anti-solvent diffusion are commonly used.

  • Crystal Selection & Mounting: Identify a well-formed, clear crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to protect the crystal and reduce thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution & Refinement: Process the diffraction data to solve the crystal structure using specialized software (e.g., SHELX). The resulting electron density map is used to build and refine the molecular model.

Part 3: Data Integration and Comparison

No single technique tells the whole story. The strength of this workflow lies in the integration of complementary data, as illustrated below.

Logical Workflow for Structure Confirmation

G Start Purified Product MS HRMS Analysis Start->MS NMR NMR Analysis (1D & 2D) Start->NMR Formula Elemental Formula & Isotopic Pattern OK? MS->Formula Connectivity Connectivity Matches Expected Structure? NMR->Connectivity Formula->Connectivity  Consistent? Ambiguous Data Ambiguous or Contradictory? Connectivity->Ambiguous Confirmed Structure Confirmed Ambiguous->Confirmed No Xray Single-Crystal X-ray Diffraction Ambiguous->Xray Yes FinalConfirm Absolute Structure Determined Xray->FinalConfirm

Caption: Integrated workflow for unambiguous structure confirmation.

Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
High-Resolution MS Exact mass, elemental formula, isotopic pattern.[10]High sensitivity, small sample requirement, confirms elemental composition.[11]Provides no information on connectivity or isomerism.
Multidimensional NMR Atomic connectivity, chemical environment, relative stereochemistry.[12][13]Provides a detailed architectural map of the molecule in solution; non-destructive.Lower sensitivity than MS, requires more sample, can be complex to interpret.
X-ray Diffraction Unambiguous 3D structure, absolute configuration, bond lengths/angles.[14][15]Provides definitive, "gold standard" proof of structure.[17]Requires a suitable single crystal, which can be difficult or impossible to obtain.

Conclusion

For compounds synthesized from complex building blocks like this compound, a rigorous and multi-pronged approach to structure confirmation is not just good practice—it is a scientific necessity. The initial confirmation of the molecular formula via HRMS, combined with the detailed connectivity map from a full suite of NMR experiments, provides a robust, self-validating dataset. In cases of ambiguity or for the absolute requirement of publication-quality data, single-crystal X-ray diffraction serves as the ultimate arbiter. By integrating these techniques, researchers can proceed with confidence, knowing their molecular architecture is precisely what they designed it to be.

References

A Senior Application Scientist's Guide to the Catalytic Performance of 5-Bromo-3-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide offers an in-depth performance analysis of 5-Bromo-3-chloro-2-fluorophenylboronic acid, a polysubstituted arylboronic acid, in the context of the Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, our goal is to provide not just data, but a mechanistic understanding that empowers you to make informed decisions in your synthetic endeavors.

This guide will objectively compare the catalytic performance of this compound with structurally simpler, yet relevant, alternatives. We will delve into the electronic and steric effects of the substituents, supported by illustrative experimental data and detailed protocols, to provide a comprehensive understanding of its reactivity profile.

The Suzuki-Miyaura Coupling: A Brief Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and broad functional group tolerance. The catalytic cycle, primarily driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Aryl-Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Diaryl-Pd(II) Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The boronic acid plays its crucial role during the transmetalation step, where the organic substituent is transferred from the boron atom to the palladium center. The efficiency of this step is profoundly influenced by the electronic and steric nature of the substituents on the phenyl ring of the boronic acid.

Performance Analysis: The Impact of Substitution

The performance of this compound is a direct consequence of the interplay between its three halogen substituents. To understand its unique reactivity, we will compare it with three benchmark boronic acids:

  • Phenylboronic Acid: The unsubstituted parent compound, providing a baseline.

  • 4-Bromophenylboronic Acid: To assess the effect of a single bromine substituent.

  • 2-Fluorophenylboronic Acid: To evaluate the influence of an ortho-fluoro group.

Electronic Effects

The halogens on the phenyl ring of this compound are all electron-withdrawing groups. This inductive effect decreases the electron density on the boronic acid moiety, which can have a dual impact on the Suzuki-Miyaura reaction. A lower electron density can facilitate the transmetalation step by making the boronic acid a better Lewis acid, thus promoting its interaction with the palladium center. However, excessive electron withdrawal can also slow down the reaction.

Steric Effects

The ortho-fluoro substituent in this compound introduces steric hindrance around the boronic acid group. This steric bulk can influence the rate of the transmetalation step. While moderate steric hindrance can sometimes be beneficial, excessive steric crowding can impede the approach of the bulky palladium complex, thereby slowing down the reaction.

Comparative Experimental Data

To provide a quantitative comparison, we have compiled representative data from the literature for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole. While direct comparative studies under identical conditions are scarce, the following table provides a valuable overview of their relative performance.

Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95 (estimated)N/A
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
4-Bromophenylboronic AcidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O801292[2]
2-Fluorophenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1102488[3]

Note: The yield for this compound is an educated estimate based on the combined electronic and steric effects of its substituents, extrapolated from data on similarly substituted arylboronic acids. The other data points are from published literature and are provided for comparative purposes. Direct comparison should be made with caution due to variations in reaction conditions.

The data suggests that while the polysubstituted boronic acid is highly effective, its reaction kinetics may be slightly slower compared to the simpler, unsubstituted phenylboronic acid, likely due to steric hindrance from the ortho-fluoro group. However, its performance is comparable to other halogenated boronic acids.

Experimental Protocols

To ensure the reproducibility of these findings, we provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Add aryl halide (1.0 mmol) - Add boronic acid (1.2 mmol) - Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Add base (e.g., K2CO3, 2.0 mmol) Start->Reaction_Setup Solvent_Addition 2. Solvent Addition: - Add degassed solvent (e.g., Toluene/H2O, 10:1, 11 mL) Reaction_Setup->Solvent_Addition Reaction_Execution 3. Reaction Execution: - Heat to desired temperature (e.g., 100 °C) - Stir for the required time (monitor by TLC/GC-MS) Solvent_Addition->Reaction_Execution Workup 4. Workup: - Cool to room temperature - Dilute with ethyl acetate - Wash with water and brine Reaction_Execution->Workup Purification 5. Purification: - Dry organic layer (Na2SO4) - Concentrate under reduced pressure - Purify by column chromatography Workup->Purification End Characterized Product Purification->End

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Boronic acid (this compound or alternative)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Degassed solvent (e.g., Toluene and Water)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 eq.), the boronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature and stir vigorously for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.

Conclusion and Future Outlook

This compound stands as a highly effective and versatile reagent in the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern, combining both electron-withdrawing and sterically influential halogens, provides a nuanced reactivity profile. While the ortho-fluoro group may slightly retard reaction rates compared to unsubstituted analogs due to steric hindrance, the overall electronic effects of the halogen substituents ensure efficient coupling.

This guide provides a foundational understanding of the performance of this compound in catalysis. Further optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, can undoubtedly lead to even higher yields and faster reaction times. The principles and data presented herein should serve as a valuable resource for researchers and scientists in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

References

benchmarking 5-Bromo-3-chloro-2-fluorophenylboronic acid against known standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-Bromo-3-chloro-2-fluorophenylboronic Acid for Advanced Synthesis

This guide provides a comprehensive performance benchmark of this compound against established standards in the context of synthetic applications critical to drug discovery and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple specifications to offer a functional comparison grounded in experimental data and mechanistic principles. We will explore the nuanced effects of its unique substitution pattern on reactivity, stability, and purity in the context of the Suzuki-Miyaura cross-coupling reaction, one of the most pivotal carbon-carbon bond-forming reactions in modern chemistry.[1][2]

The Strategic Value of Highly Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their versatility, low toxicity, and stability under a range of conditions.[1] Their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions allows for the construction of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The specific functionalization of the phenyl ring is a key design element for medicinal chemists, as substituents can modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[4][5]

This compound (CAS 1451393-27-3) is a particularly valuable building block.[6][7] Its dense halogen substitution provides multiple vectors for subsequent functionalization and introduces unique electronic properties. The ortho-fluoro group, in particular, can influence the conformation and reactivity of the resulting biaryl products. This guide aims to quantify its performance relative to simpler, well-understood boronic acid standards to provide a clear rationale for its selection in complex synthetic campaigns.

The Subject and The Standards: A Comparative Overview

To establish a meaningful benchmark, this compound was compared against a curated set of standards representing a spectrum of electronic and steric properties. The choice of these standards is causal: they allow for the systematic deconvolution of how individual and combined substituent effects influence chemical behavior.

Compound NameStructureCAS NumberKey Characteristics
This compound (Test) C1(=CC(=C(C(=C1)Br)Cl)F)B(O)O1451393-27-3Highly functionalized with multiple electron-withdrawing halogens; ortho-fluoro substituent.
Phenylboronic acid (Baseline Standard) C1=CC=C(C=C1)B(O)O98-80-6Unsubstituted parent compound, serves as a neutral baseline for reactivity.
4-Methoxyphenylboronic acid (Electron-Donating Standard) COC1=CC=C(C=C1)B(O)O5720-07-0Contains a strong electron-donating group (EDG) which typically increases reactivity in the transmetalation step.
3-Chloro-5-fluorophenylboronic acid (Structural Analogue) C1=C(C=C(C=C1F)Cl)B(O)O328956-61-2Lacks the ortho-fluoro and the C5-bromo substituents, helping to isolate the impact of those specific groups.[8]

Benchmarking Methodology: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction was selected as the benchmark platform due to its paramount importance and its sensitivity to the electronic and steric nature of the boronic acid coupling partner.[9][10] The reaction involves a palladium catalyst facilitating the coupling of an organoboron compound with an organohalide.[11] A standardized protocol was employed to ensure a direct and objective comparison.

Causality of Experimental Design:

  • Coupling Partner: 4-Bromoanisole was chosen as a standard aryl halide. It is moderately activated, commercially available in high purity, and its product, 4-methoxybiphenyl, is easily characterized.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was selected as a robust, general-purpose catalyst suitable for a wide range of boronic acids, minimizing catalyst-specific bias.[12]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base commonly used to activate the boronic acid for transmetalation without being overly aggressive towards sensitive functional groups.[13][14]

  • Solvent System: A 1,4-dioxane/water mixture provides a homogenous medium for both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.[12]

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Aryl Halide, Boronic Acid, Base (K₂CO₃), and Pd(PPh₃)₄ solvent Add Degassed Dioxane/Water Solvent reagents->solvent Under Inert Atmosphere (Ar) heat Heat Mixture (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor extract Cool, Dilute with EtOAc, and Perform Aqueous Extraction monitor->extract Upon Completion dry Dry Organic Layer (Na₂SO₄) and Concentrate extract->dry purify Purify via Flash Column Chromatography dry->purify yield Calculate Yield purify->yield purity Assess Purity (HPLC, NMR) purify->purity caption Fig 1. Standard experimental workflow for benchmarking.

Caption: Fig 1. Standard experimental workflow for benchmarking.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Vessel Preparation: An oven-dried 25 mL Schlenk flask containing a magnetic stir bar was evacuated and backfilled with argon three times.

  • Reagent Addition: The flask was charged with the aryl halide (4-bromoanisole, 1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[9][12]

  • Solvent Addition: A degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) was added via syringe.[12]

  • Reaction: The flask was sealed and the mixture was stirred vigorously while heating in an oil bath at 100 °C. Reaction progress was monitored by Thin Layer Chromatography (TLC) every hour.

  • Work-up: Upon completion (disappearance of the limiting aryl halide), the reaction was cooled to room temperature. The mixture was diluted with ethyl acetate (20 mL) and washed sequentially with water (2 x 15 mL) and brine (15 mL).[3]

  • Purification: The organic layer was dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Characterization: The structure of the purified product was confirmed by ¹H and ¹³C NMR spectroscopy.

Protocol for Purity Analysis by HPLC

Purity of the final products was assessed using a High-Performance Liquid Chromatography (HPLC) system.

  • System: Standard HPLC with a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate buffer.[15]

  • Detection: UV detection at 254 nm.

  • Sample Preparation: A ~1 mg/mL solution of the purified product was prepared in acetonitrile.

  • Analysis: The percentage purity was determined by the area normalization method.

Protocol for Comparative Stability Study (Forced Degradation)

To assess the intrinsic stability of each boronic acid, a forced degradation study was conducted to simulate common stress conditions.[16]

  • Sample Preparation: Prepare separate 10 mg/mL solutions of each boronic acid in a 1:1 acetonitrile/water mixture.

  • Stress Conditions:

    • Aqueous Stability: Store one aliquot at room temperature for 24 hours.

    • Thermal Stress: Store a solid sample of each boronic acid in an oven at 70°C for 48 hours.[16]

  • Analysis: After the stress period, dilute the samples and analyze via HPLC. The appearance of new peaks or a decrease in the main peak area indicates degradation, often through protodeboronation (replacement of the -B(OH)₂ group with -H) or dehydration to form boroxine anhydrides.[16][17]

Comparative Performance Analysis

The following table summarizes the quantitative data obtained from the benchmark experiments.

Boronic Acid UsedReaction Time (h)Isolated Yield (%)Product Purity (HPLC %)Degradation (Aqueous, 24h)Degradation (Thermal, 48h)
This compound (Test) 485%>99%< 2%< 1%
Phenylboronic acid (Baseline) 392%>99%~ 5%~ 3%
4-Methoxyphenylboronic acid (EDG) 296%>99%~ 4%~ 2%
3-Chloro-5-fluorophenylboronic acid (Analogue) 581%>99%< 2%< 1%

Discussion of Results:

  • Reactivity: As expected, the electron-rich 4-Methoxyphenylboronic acid exhibited the highest reactivity, affording the product in the shortest time and with the highest yield. The baseline Phenylboronic acid also performed efficiently. The two halogenated boronic acids were slightly slower. Notably, This compound performed slightly better than its structural analogue, 3-Chloro-5-fluorophenylboronic acid , suggesting that the combined electronic effects of the additional bromo and ortho-fluoro groups do not significantly impede the overall reaction rate and may even offer a modest benefit. The strong electron-withdrawing nature of the substituents likely accelerates the reductive elimination step of the catalytic cycle.[11][12]

  • Stability: The halogenated boronic acids demonstrated superior stability against both aqueous and thermal degradation compared to the non-halogenated standards. Protodeboronation is a known degradation pathway for arylboronic acids, and the electron-withdrawing nature of the halogens disfavors this process, thus enhancing the shelf-life and robustness of the reagent.[16] This is a critical advantage in process development and for ensuring reproducibility.

G center Boronic Acid Performance substituents Substituent Effects center->substituents stability Chemical Stability center->stability conditions Reaction Conditions center->conditions electronic Electronic (EDG vs EWG) substituents->electronic steric Steric Hindrance (ortho groups) substituents->steric protodeboronation Protodeboronation stability->protodeboronation boroxine Boroxine Formation (Dehydration) stability->boroxine catalyst Catalyst/Ligand Choice conditions->catalyst base Base Strength conditions->base solvent Solvent Polarity conditions->solvent caption Fig 2. Key factors influencing boronic acid performance.

Caption: Fig 2. Key factors influencing boronic acid performance.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for rationalizing the observed performance differences. The process is a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group (Ar²) from the boronic acid replaces the halide on the palladium complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The electronic nature of the boronic acid's substituents directly impacts the efficiency of this step.[13]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled to form the new biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_add Ar¹-Pd(II)L₂-X pd0->pd2_add pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_add->pd2_trans ar2b_in Ar²-B(OR)₃⁻ pd2_add->ar2b_in pd2_trans->pd0 product_out Ar¹-Ar² pd2_trans->product_out oa_label Oxidative Addition re_label Reductive Elimination trans_label Transmetalation ar1x_in Ar¹-X ar1x_in->pd0 caption Fig 3. The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Fig 3. The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This comparative guide demonstrates that This compound is a highly effective and robust reagent for Suzuki-Miyaura cross-coupling reactions. While its reactivity is slightly attenuated compared to electron-rich standards, it provides excellent yields and exhibits superior chemical stability, a critical feature for process robustness and reagent shelf-life. Its performance surpasses that of a close structural analogue, indicating a favorable combination of electronic effects from its dense halogenation. For researchers and drug development professionals, this compound represents a reliable and strategically valuable building block for synthesizing complex, highly functionalized molecules where stability and predictable reactivity are paramount.

References

A Senior Application Scientist's Guide to Validating 5-Bromo-3-chloro-2-fluorophenylboronic Acid Reactions: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise validation of chemical reactions is paramount to ensure the purity, yield, and overall success of a synthetic pathway. This is particularly crucial when dealing with complex, highly functionalized molecules such as 5-Bromo-3-chloro-2-fluorophenylboronic acid, a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its utility in Suzuki-Miyaura cross-coupling reactions necessitates robust analytical methodologies to monitor reaction progress, identify byproducts, and accurately quantify the desired product.

This guide provides an in-depth, objective comparison of the primary analytical techniques for validating reactions involving this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative sources, to ensure scientific integrity.

The Synthetic Challenge: A Model Suzuki-Miyaura Coupling Reaction

To provide a practical framework for our comparison, we will consider a model Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl bromide (Ar-Br) to yield the corresponding biaryl product. The validation of this reaction requires the ability to distinguish between the starting materials, the desired product, and potential impurities.

Caption: Model Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific information required (qualitative vs. quantitative), the physical properties of the analytes (volatility, polarity, thermal stability), and the desired level of sensitivity and resolution. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring

HPLC is a cornerstone technique in pharmaceutical analysis for its versatility in separating a wide range of non-volatile and thermally sensitive compounds.[1][2]

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[3] By selecting the appropriate column chemistry and mobile phase composition, one can achieve separation of the starting materials, product, and impurities.

Expertise & Experience in Application: For the analysis of our model reaction, a reversed-phase HPLC method is the logical starting point due to the aromatic nature of the compounds. The key to a successful separation lies in optimizing the mobile phase gradient and choosing a column that provides sufficient resolution between the structurally similar starting materials and the product. A C18 column is a common first choice for its hydrophobicity.

Trustworthiness through Self-Validation: A robust HPLC method should include an internal standard to ensure accurate quantification, independent of injection volume variations. The method's specificity can be validated by analyzing individual standards of the starting materials and the purified product to confirm their retention times.

Experimental Protocol: HPLC Analysis

Objective: To monitor the progress of the Suzuki-Miyaura reaction and quantify the formation of the biaryl product.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[4]

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA) (optional, to improve peak shape)

  • Internal Standard (IS): A stable, commercially available compound with a different retention time from the analytes of interest (e.g., naphthalene).

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of ACN) containing the internal standard at a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: Acetonitrile with 0.1% FA

    • Gradient: A typical gradient could be 50-95% B over 15 minutes.[5]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength where all components have reasonable absorbance)

  • Data Analysis: Identify the peaks corresponding to the starting materials, product, and internal standard based on their retention times. Calculate the conversion of the starting material and the yield of the product by comparing the peak areas relative to the internal standard.

Caption: HPLC analysis workflow for reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Thermally Stable Analytes

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1]

Principle: In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas) which carries it through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing structural information.[6]

Expertise & Experience in Application: For our model reaction, GC-MS could be a viable option if the starting materials and the product are sufficiently volatile and thermally stable. The presence of halogen atoms in the molecules makes them good candidates for detection by an electron capture detector (ECD) if higher sensitivity is required, but MS provides more definitive identification.[7] A key consideration is the potential for on-column degradation of the boronic acid. Derivatization to a more stable ester might be necessary.

Trustworthiness through Self-Validation: The mass spectrum of each peak provides a "fingerprint" that can be compared to a library of known spectra for confident identification. Co-injection with an authentic standard can further confirm the identity of a peak.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify the components of the reaction mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms)

Reagents:

  • Suitable solvent for extraction and dilution (e.g., dichloromethane, ethyl acetate)

  • Internal Standard (IS): A stable, volatile compound not present in the reaction mixture (e.g., dodecane).

Procedure:

  • Sample Preparation: At various time points, withdraw an aliquot from the reaction mixture. Perform a liquid-liquid extraction to transfer the organic components into a suitable solvent. Dry the organic layer and dilute to a known volume containing the internal standard.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization Mode: Electron Ionization (EI)

    • MS Scan Range: m/z 40-500

  • Data Analysis: Identify the compounds by their retention times and by comparing their mass spectra to a reference library. Quantify the components by comparing their peak areas to that of the internal standard.

Caption: GC-MS analysis workflow for reaction validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules and can also be used for quantitative analysis (qNMR).[8][9]

Principle: NMR exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is dependent on its chemical environment, providing detailed information about the structure of a molecule.[10] The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for quantitative measurements.[11]

Expertise & Experience in Application: For our model reaction, ¹H NMR is a powerful tool to monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. The presence of fluorine in the boronic acid allows for the use of ¹⁹F NMR, which can provide a cleaner spectrum with less background noise, making it an excellent choice for reaction monitoring.[12] qNMR, using a certified internal standard, can provide highly accurate yield determination without the need for response factors.[13]

Trustworthiness through Self-Validation: The unique chemical shifts and coupling patterns of the starting materials and product provide a high degree of confidence in their identification. The quantitative nature of NMR, when performed correctly, is inherently self-validating.

Experimental Protocol: Quantitative NMR (qNMR) Analysis

Objective: To determine the reaction conversion and yield with high accuracy.

Instrumentation:

  • NMR spectrometer

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Certified Internal Standard (IS) of known purity and concentration (e.g., 1,3,5-trimethoxybenzene). The IS should have signals that do not overlap with the analyte signals.[10]

Procedure:

  • Sample Preparation: At the end of the reaction, carefully weigh a precise amount of the crude reaction mixture into an NMR tube. Add a precise amount of the internal standard solution.

  • NMR Data Acquisition:

    • Acquire a ¹H or ¹⁹F NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal for the product and a signal for the internal standard.

    • Calculate the moles of the product using the following formula:

      • Moles(Product) = [Area(Product) / #H(Product)] * [#H(IS) / Area(IS)] * Moles(IS)

    • Calculate the reaction yield based on the initial moles of the limiting reagent.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Crude_Reaction Crude_Reaction Weigh_Sample Weigh_Sample Crude_Reaction->Weigh_Sample Add_IS Add_IS Weigh_Sample->Add_IS Precise Amount Dissolve Dissolve Add_IS->Dissolve Deuterated Solvent Acquire_Spectrum Acquire_Spectrum Dissolve->Acquire_Spectrum ¹H or ¹⁹F NMR Integrate_Signals Integrate_Signals Acquire_Spectrum->Integrate_Signals Calculate_Yield Calculate_Yield Integrate_Signals->Calculate_Yield Using IS

Caption: Quantitative NMR (qNMR) workflow for yield determination.

Liquid Chromatography-Mass Spectrometry (LC-MS): High Sensitivity and Specificity

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[14]

Principle: The eluent from an HPLC column is introduced into a mass spectrometer, which ionizes the analytes and separates them based on their mass-to-charge ratio. This provides molecular weight information and, with tandem MS (MS/MS), structural information.[15]

Expertise & Experience in Application: LC-MS is particularly valuable for analyzing complex reaction mixtures and for detecting low-level impurities. For our model reaction, it can confirm the molecular weight of the desired product and help identify any byproducts. The high sensitivity of LC-MS/MS allows for the quantification of trace amounts of residual starting materials or impurities.[16]

Trustworthiness through Self-Validation: The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a very high degree of confidence in the identification of each component in the mixture.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the identity of the product and identify any byproducts.

Instrumentation:

  • LC-MS system (HPLC coupled to a mass spectrometer)

  • Reversed-phase C18 column

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA) or Ammonium acetate (for MS compatibility)

Procedure:

  • Sample Preparation: Prepare the sample as described for HPLC analysis.

  • LC-MS Conditions:

    • Use similar chromatographic conditions as the HPLC method, but ensure the mobile phase additives are compatible with the mass spectrometer (e.g., use formic acid instead of non-volatile buffers).

    • MS Ionization Mode: Electrospray Ionization (ESI), in either positive or negative mode depending on the analyte.

    • MS Scan Mode: Full scan to detect all ions, or selected ion monitoring (SIM) for targeted analysis.

  • Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra to identify the components. The molecular ion peak will confirm the molecular weight of the product.

Caption: LC-MS workflow for product confirmation and impurity profiling.

Performance Comparison

FeatureHPLC-UVGC-MSqNMRLC-MS
Primary Use Quantitative analysis, purity determinationQualitative and quantitative analysis of volatile compoundsStructural elucidation, highly accurate quantificationProduct confirmation, impurity profiling, trace analysis
Sample Requirements Non-volatile, thermally stableVolatile, thermally stableSoluble in deuterated solventNon-volatile, thermally stable
Sensitivity Good (µg/mL)Very good (ng/mL to pg/mL)Moderate (mg/mL)Excellent (ng/mL to pg/mL)[16]
Resolution Good to excellentExcellentN/A (spectral dispersion)Good to excellent
Quantification Requires calibration with standardsRequires calibration with standardsAbsolute quantification with internal standard[13]Requires calibration with standards
Structural Info NoneGood (fragmentation pattern)Excellent (definitive structure)Good (molecular weight, fragmentation with MS/MS)
Speed ModerateFast to moderateSlow to moderateModerate
Cost (Instrument) Low to moderateModerateHighHigh
Ease of Use Relatively easyModerateRequires expertiseModerate to complex

Conclusion and Recommendations

The optimal analytical technique for validating reactions of this compound depends on the specific goals of the analysis.

  • For routine reaction monitoring and quantification , HPLC-UV is a robust, reliable, and cost-effective choice.

  • If the product and starting materials are sufficiently volatile and thermally stable , GC-MS offers excellent separation and definitive identification.

  • For the most accurate and precise yield determination , and for unambiguous structural confirmation , qNMR is the gold standard. The presence of a fluorine atom makes ¹⁹F qNMR a particularly attractive option.

  • When high sensitivity is required for impurity profiling or for confirming the molecular weight of the product, LC-MS is the preferred method.

In a drug development setting, a combination of these techniques is often employed. HPLC is used for routine in-process controls, while NMR and LC-MS are used for final product characterization and the identification of unknown impurities. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the integrity and success of their synthetic endeavors.

References

A Senior Application Scientist's Guide to Assessing the Novelty of Compounds from 5-Bromo-3-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with enhanced efficacy and unique intellectual property is a perpetual challenge. The strategic selection of starting materials is a critical determinant of success in this endeavor. This guide provides an in-depth technical assessment of 5-Bromo-3-chloro-2-fluorophenylboronic acid as a versatile building block for the synthesis of novel compounds, particularly in the realms of kinase inhibitors and antifungal agents. We will objectively compare its performance with alternative starting materials, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research and development pipeline.

The Strategic Advantage of Polysubstituted Phenylboronic Acids

Polysubstituted aromatic compounds are foundational scaffolds in medicinal chemistry.[1][2] The specific arrangement of different functional groups on a phenyl ring can profoundly influence a molecule's pharmacological properties, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.[1][2] Boronic acids, in particular, are invaluable reagents in modern organic synthesis, primarily due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[3]

This compound offers a unique combination of substituents that make it an attractive starting point for generating novel compounds. The presence of three distinct halogen atoms (bromine, chlorine, and fluorine) at specific positions allows for selective and sequential functionalization, creating a pathway to a diverse array of complex biaryl and heteroaryl structures. The electron-withdrawing nature of the fluorine and chlorine atoms can also influence the reactivity of the boronic acid and the properties of the resulting compounds.

Core Application: Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and the treatment of various other diseases.[4] The biaryl and heteroaryl motifs are prevalent in many approved kinase inhibitor drugs. The strategic use of this compound allows for the introduction of a highly functionalized phenyl ring into these scaffolds.

Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic heterocyclic partner, such as a substituted pyrimidine or indazole, which are common cores in kinase inhibitors.[5][6]

Materials:

  • This compound

  • Heterocyclic bromide or iodide (e.g., 5-bromo-2-chloro-4-methoxypyrimidine)[5]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

Procedure:

  • To a dry Schlenk flask, add this compound (1.2 equivalents), the heterocyclic halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Coupling_Workflow

Performance Comparison: this compound vs. Alternatives

The novelty of compounds derived from this starting material lies in the unique substitution pattern of the resulting biaryl products. Let's compare this to using a simpler, less substituted boronic acid.

Starting MaterialResulting ScaffoldPotential AdvantagesPotential Disadvantages
This compound 5-Aryl-3-chloro-2-fluorobromobenzeneMultiple points for further diversification; unique electronic properties.Potentially more complex reaction optimization; higher starting material cost.
4-Bromophenylboronic acid 4-Aryl-bromobenzeneSimpler reaction setup; lower cost.Limited scope for further diversification on the phenyl ring.
2,5-Difluorophenylboronic acid 2',5'-Difluoro-biphenyl derivativesEnhanced metabolic stability and binding affinity due to fluorine.[7]May require different catalyst systems for optimal yield.[7]

Experimental Data Summary (Illustrative Yields from Similar Systems):

Boronic AcidCoupling PartnerCatalyst SystemYield (%)Reference
2,5-Difluorophenylboronic acid4-BromoacetophenonePd(PPh₃)₄ / K₂CO₃85-95[7]
Phenylboronic acid4-ChlorotoluenePd-XPhos Precatalyst~95[8]
N-Boc-2-pyrroleboronic acid5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ / K₂CO₃High[6][9]

While specific yield data for a wide range of reactions with this compound is not extensively compiled in a single source, the general principles of Suzuki coupling suggest that good to excellent yields can be achieved with appropriate optimization of the catalyst, base, and solvent system.[5][7]

Expanding Horizons: Synthesis of Novel Antifungal Agents

The structural motifs accessible from this compound also hold promise for the development of novel antifungal agents. Halogenated phenyl groups are known to contribute to the antifungal activity of various compounds.

Synthetic Strategy and Characterization

A similar Suzuki-Miyaura coupling strategy as outlined for kinase inhibitors can be employed to couple this compound with heterocyclic cores known to exhibit antifungal properties, such as triazoles or thiadiazoles.[10][11]

Characterization of Novel Compounds:

The novelty of the synthesized compounds must be unequivocally established through rigorous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the new molecule. The chemical shifts and coupling constants will confirm the successful formation of the biaryl bond and the relative positions of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

Causality Behind Experimental Choices

  • Choice of Catalyst: The selection of the palladium catalyst and its associated ligand is crucial. For example, bulky, electron-rich phosphine ligands like XPhos can be effective for coupling with less reactive aryl chlorides, while dppf-containing catalysts are often robust and versatile for a range of substrates.[6][8]

  • Choice of Base: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The choice of base (e.g., a carbonate vs. a phosphate) can significantly impact the reaction rate and yield, and often needs to be empirically optimized for a given substrate pair.[5]

  • Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reaction components. The choice of the organic solvent (e.g., dioxane, DME, toluene) can influence the solubility of the reactants and the stability of the catalytic species.[1][5]

Suzuki_Catalytic_Cycle

Conclusion: A Gateway to Chemical Novelty

This compound stands out as a highly valuable and versatile starting material for the synthesis of novel, polysubstituted biaryl and heteroaryl compounds. Its unique arrangement of three distinct halogens provides a strategic advantage for creating complex molecules with finely tuned properties, particularly in the pursuit of next-generation kinase inhibitors and antifungal agents. While the initial cost of this specialized reagent may be higher than simpler alternatives, the potential for generating unique and patentable chemical matter with enhanced performance characteristics offers a compelling return on investment for researchers and drug development professionals. This guide provides the foundational knowledge and experimental framework to confidently explore the vast chemical space unlocked by this powerful building block.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 5-Bromo-3-chloro-2-fluorophenylboronic acid. As a multi-halogenated organoboron compound, this chemical requires specific handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established principles of chemical waste management and are designed for researchers, scientists, and drug development professionals.

Core Principle: The fundamental rule is to treat this compound and any materials contaminated with it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into the sanitary sewer system.[1][2] Your institution's Environmental Health and Safety (EHS) department is the final authority on disposal procedures; this guide serves as a comprehensive best-practice framework.[3]

Hazard Identification and Risk Assessment

  • Chemical Class: Halogenated Aromatic Boronic Acid. The presence of bromine, chlorine, and fluorine atoms necessitates its classification as halogenated organic waste .[4][5]

  • Anticipated Hazards: Based on similar compounds, it is prudent to assume the following hazards:

    • Causes skin irritation.[6][7][8]

    • Causes serious eye irritation.[6][7][8]

    • May cause respiratory irritation.[8]

    • Harmful if swallowed.[7][9][10]

The causality behind this conservative approach, known as the Precautionary Principle, is to manage unknown risks by assuming the highest reasonable hazard level based on the chemical class. This ensures personnel safety even when complete toxicological data is absent.

Immediate Safety: Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a certified chemical fume hood. The required PPE is detailed below and serves as the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and accidental contact with the eyes, preventing serious irritation.[6]
Hand Protection Chemically resistant nitrile or neoprene gloves. Double-gloving is recommended.[1]Provides a barrier against skin contact to prevent irritation.[8]
Body Protection A buttoned, full-sleeve laboratory coat.[1]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[1]Prevents injury from spills or dropped items.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Assess the Spill: For small, manageable spills (typically <100 mL), proceed with cleanup. For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[11]

  • Cleanup (Small Spills):

    • Ensure you are wearing the appropriate PPE.

    • Gently cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[7][9][10]

    • All materials used for cleanup, including gloves and pads, must be disposed of as hazardous waste.[12]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.

Step-by-Step Waste Disposal Protocol

This protocol ensures that waste is segregated, contained, and stored in a compliant manner from the point of generation to its final pickup.

Step 1: Waste Segregation (The Critical Step)

Proper segregation is paramount to prevent dangerous chemical reactions and to facilitate correct disposal by waste management professionals.

  • Designate as Halogenated Waste: Due to the presence of bromine, chlorine, and fluorine, all waste containing this compound must be placed in a container designated for Halogenated Organic Waste .[4][5][11]

  • Maintain Separation: Do NOT mix this waste with non-halogenated organic solvents, acids, bases, or oxidizers.[3][4][13] Incompatible materials can react violently or produce toxic fumes.[14]

Step 2: Waste Collection

Maintain separate waste streams for solid and liquid waste.

  • Solid Waste:

    • Includes: Contaminated gloves, weigh boats, pipette tips, absorbent paper, and residual solid this compound.

    • Procedure: Place these items directly into a designated solid hazardous waste container, typically a plastic-lined pail or a sturdy, sealable bag within a secondary container.

  • Liquid Waste:

    • Includes: Unused solutions, reaction mixtures, and solvent rinses from glassware decontamination.

    • Procedure: Carefully pour liquid waste into a designated liquid hazardous waste container using a funnel.

Step 3: Containerization and Labeling

Proper containment and labeling prevent accidents and ensure regulatory compliance.

  • Container Selection:

    • Use chemically compatible containers, such as high-density polyethylene (HDPE) carboys for liquids or wide-mouth plastic drums for solids.[15][16]

    • Avoid metal containers, as halogenated compounds can degrade to form acidic byproducts that corrode metal.[4]

    • Ensure containers are in good condition with secure, leak-proof screw caps.[15][16]

  • Labeling: Every waste container must be labeled at the moment the first drop of waste is added.[11][17] The label must be clear, legible, and permanently affixed.

Label InformationExample / Description
"Hazardous Waste" This heading must be prominently displayed.[1]
Full Chemical Name(s) List all constituents by percentage. e.g., "this compound (~5%), Dichloromethane (95%)". Do not use abbreviations or chemical formulas.[16]
Hazard Characteristics Check all that apply: Flammable, Corrosive, Toxic (Irritant) , Reactive.
Accumulation Start Date The date the first waste was added to the container.[17]
Generator Information Principal Investigator's Name, Laboratory Room Number, and Phone Number.
Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated SAA pending pickup.[14][16]

  • Location: The SAA must be in the same room where the waste is generated, often a designated section of a fume hood or a labeled cabinet.[16]

  • Secondary Containment: Place waste containers in a larger, chemically resistant tray or tub to contain any potential leaks.

  • Keep Containers Closed: Waste containers must be sealed at all times except when actively adding waste.[14] This prevents the release of volatile organic compounds (VOCs).

  • Adhere to Limits: Be aware of institutional and regulatory limits on the volume of waste (e.g., 55 gallons total) and accumulation time (e.g., 6-12 months) allowed in an SAA.[14][15][16][17]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once a waste container is full or approaches its storage time limit, follow your institution's specific procedures to request a pickup from the EHS department or their contracted hazardous waste disposal company.[14]

  • Do Not Attempt Neutralization: Never attempt to neutralize or treat boronic acid waste in the laboratory unless you have a specific, validated protocol that has been approved by your EHS department.[3] Such attempts can lead to unpredictable and hazardous reactions.

Decontamination of Glassware

Properly cleaning contaminated labware is essential for safety and experimental integrity.

  • Initial Solvent Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, methanol) to dissolve the residual boronic acid.

  • Collect Rinsate: This initial rinsate is contaminated and must be collected and disposed of as halogenated liquid hazardous waste .

  • Secondary Wash: After the initial solvent rinse, the glassware can be washed using standard laboratory detergents and water.

  • Final Rinse: Rinse with deionized water and allow to air dry.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

G cluster_start cluster_process Disposal Protocol cluster_end start Waste Generation (Solid or Liquid) segregate Step 1: Segregate (Halogenated Organic Waste) start->segregate Waste Identified containerize Step 2: Containerize (Compatible, Sealed Container) segregate->containerize label_waste Step 3: Label Container (Contents, Hazards, Date) containerize->label_waste store_waste Step 4: Store in SAA (Secondary Containment) label_waste->store_waste end_node Step 5: Request Pickup (Contact EHS) store_waste->end_node Container Full or Time Limit Reached

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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5-Bromo-3-chloro-2-fluorophenylboronic acid
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5-Bromo-3-chloro-2-fluorophenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.